Ethyl 2-bromo-5-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNRCVNPZZVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611255 | |
| Record name | Ethyl 2-bromo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208176-31-2 | |
| Record name | Ethyl 2-bromo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-bromo-5-nitrobenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring an ethyl ester, a bromo substituent, and a nitro group, allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitro group and the bromo leaving group on the benzene ring dictates its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 208176-31-2 | [1][2][3] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2][3] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | White solid (typical) | [4] |
| Melting Point | Data not available in search results | |
| Boiling Point | Data not available in search results | |
| Density | Data not available in search results | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate | [4] |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)--INVALID-LINK--[O-])Br | [1] |
| InChIKey | YCHNRCVNPZZVED-UHFFFAOYSA-N | [1] |
Synthesis of this compound
This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid, 2-bromo-5-nitrobenzoic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a standard procedure for the esterification of a similar substituted nitrobenzoic acid.[4][5][6]
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Anhydrous ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)[4]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-nitrobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol, which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture. Alternatively, thionyl chloride can be used as the catalyst, added dropwise at 0 °C.[4]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford pure this compound.[4]
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by its three main functional groups. The bromine atom is a good leaving group, the nitro group is a strong electron-withdrawing group that activates the aromatic ring, and the ethyl ester can be hydrolyzed or transesterified.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group, particularly para to the bromine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7][8][9] This allows for the displacement of the bromide ion by a variety of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's feasibility.
References
- 1. This compound | C9H8BrNO4 | CID 21190843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 208176-31-2 [chemicalbook.com]
- 3. 208176-31-2, this compound, CAS No 208176-31-2 this compound my [chemnet.com]
- 4. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to Ethyl 2-bromo-5-nitrobenzoate
CAS Number: 208176-31-2
This technical guide provides a comprehensive overview of Ethyl 2-bromo-5-nitrobenzoate, a valuable intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₈BrNO₄.[1] Its chemical structure consists of a benzene ring substituted with a bromo group at position 2, a nitro group at position 5, and an ethyl ester at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 274.07 g/mol | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 208176-31-2 | [1] |
| Boiling Point | 339.3°C at 760 mmHg | ChemNet |
| Density | 1.594 g/cm³ | ChemNet |
| XLogP3 | 2.7 | [1] |
Synthesis
The primary synthetic route to this compound involves a two-step process: the nitration of 2-bromobenzoic acid followed by Fischer esterification.
Synthesis of 2-bromo-5-nitrobenzoic acid
The precursor, 2-bromo-5-nitrobenzoic acid, can be synthesized by the nitration of 2-bromobenzoic acid.
Experimental Protocol:
-
In a flask immersed in an ice bath, combine 25 mL of sulfuric acid and 12 mL of nitric acid.
-
Slowly add 9.90 g (49.3 mmol) of commercially available 2-bromobenzoic acid to the cold acid mixture, ensuring the temperature is maintained below 5 °C.[2]
-
Stir the reaction mixture for 1 hour at this temperature.[2]
-
Pour the reaction mixture into a beaker containing 200 mL of ice water.[2]
-
Collect the resulting white solid product by vacuum filtration and dry to obtain 2-bromo-5-nitrobenzoic acid.[2]
Caption: Nitration of 2-bromobenzoic acid.
Synthesis of this compound
The final product is obtained through the Fischer esterification of 2-bromo-5-nitrobenzoic acid with ethanol, catalyzed by a strong acid. The following is a general and adaptable procedure.
Experimental Protocol:
-
To a solution of 2-bromo-5-nitrobenzoic acid (1 equivalent) in anhydrous ethanol (used in excess as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material) and then with a saturated solution of sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Caption: Fischer esterification to yield the final product.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons. Due to the substitution pattern, three distinct aromatic proton signals are expected. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and six distinct aromatic carbon signals. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretch (around 1250 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors. The presence of three different functional groups (bromo, nitro, and ester) on the aromatic ring allows for a variety of subsequent chemical transformations.
-
Pharmaceutical Synthesis: The bromo and nitro groups can be readily modified or substituted, making this compound a versatile intermediate for the synthesis of pharmacologically active heterocyclic compounds and other drug candidates.
-
Organic Synthesis: The functional groups provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions, enabling the construction of intricate molecular architectures.
Caption: Potential applications of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Table 3: General Hazard Information
| Hazard | Precaution |
| Skin and Eye Irritation | Wear appropriate PPE. In case of contact, rinse immediately with plenty of water. |
| Inhalation | Use in a well-ventilated area or with respiratory protection. |
| Ingestion | Do not ingest. If swallowed, seek medical attention. |
References
An In-depth Technical Guide to Ethyl 2-bromo-5-nitrobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-bromo-5-nitrobenzoate, a key chemical intermediate in organic synthesis. It details the compound's physicochemical properties, outlines a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow. This document is intended to serve as a practical resource for professionals in research and development.
Core Properties and Data
This compound is a substituted benzoate ester. Its molecular structure incorporates a bromo and a nitro functional group on the benzene ring, making it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 274.07 g/mol | [1][2] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| CAS Number | 208176-31-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Density | 1.594 g/cm³ | [3] |
| Boiling Point | 339.3°C at 760 mmHg | [3] |
| SMILES Code | BrC1=C(C(=O)OCC)C=C(--INVALID-LINK--[O-])C=C1 | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromobenzoic acid. This involves the nitration of the aromatic ring followed by Fischer esterification.
Step 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid (Intermediate)
This protocol is adapted from the nitration of 2-bromobenzoic acid[4].
-
Materials: 2-bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice.
-
Procedure:
-
Prepare an ice bath to maintain a low reaction temperature.
-
In a flask, carefully add 2-bromobenzoic acid (e.g., 9.90 g, 49.3 mmol) to a cold mixture of concentrated sulfuric acid (25 mL) and nitric acid (12 mL)[4].
-
Stir the reaction mixture vigorously while keeping the temperature below 5°C for approximately 1 hour[4].
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing ice water to precipitate the product[4].
-
Collect the resulting white solid product by vacuum filtration and wash with cold water.
-
Dry the product (2-bromo-5-nitrobenzoic acid) thoroughly. A yield of approximately 96% can be expected[4].
-
Step 2: Esterification to this compound
This protocol is an adaptation of a standard Fischer esterification method for a similar substituted benzoic acid[5].
-
Materials: 2-bromo-5-nitrobenzoic acid, absolute ethanol (EtOH), thionyl chloride (SOCl₂), dichloromethane (DCM), water.
-
Procedure:
-
In a round-bottom flask, dissolve the 2-bromo-5-nitrobenzoic acid from Step 1 in an excess of absolute ethanol[5].
-
Cool the mixture in an ice bath (0°C).
-
Slowly add thionyl chloride dropwise to the stirring solution. This acts as a catalyst by converting the carboxylic acid to a more reactive acyl chloride intermediate[5].
-
After the addition is complete, remove the ice bath and heat the solution to reflux (approximately 80°C) for 4 hours[5].
-
After reflux, cool the mixture and quench the reaction by carefully adding water[5].
-
Extract the product into an organic solvent such as dichloromethane (DCM) multiple times[5].
-
Combine the organic layers and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the resulting crude product (this compound) using silica gel column chromatography with an appropriate eluent system, such as ethyl acetate/petroleum ether[5].
-
Visualization of Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis of this compound, from starting materials to the final product.
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of three distinct functional groups—ester, bromo, and nitro—on the aromatic ring allows for a wide range of subsequent chemical modifications. These groups can be targeted in multi-step syntheses to build molecular scaffolds for drug discovery programs. For instance, related bromonitrobenzoate compounds are used in the synthesis of molecules like Lenalidomide, highlighting their importance as starting materials for active pharmaceutical ingredients[6]. Researchers utilize this and similar building blocks for creating libraries of novel compounds for screening and lead optimization in drug development[][8].
References
- 1. This compound | C9H8BrNO4 | CID 21190843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 208176-31-2|this compound|BLD Pharm [bldpharm.com]
- 3. 208176-31-2, this compound, CAS No 208176-31-2 this compound my [chemnet.com]
- 4. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 8. Ethyl 3-bromo-4-methyl-5-nitrobenzoate | Benchchem [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-5-nitrobenzoate is an organic compound with significant potential in synthetic chemistry, serving as a versatile building block for the synthesis of various pharmaceutical and agrochemical compounds. Its structure, characterized by a substituted benzene ring, incorporates a bromo, a nitro, and an ethyl ester group. The precise arrangement of these functional groups on the aromatic scaffold is critical to its reactivity and its utility in multi-step syntheses. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound.
Molecular and Physicochemical Properties
A foundational aspect of structure elucidation is the determination of the compound's molecular formula and weight. For this compound, these properties are fundamental for interpreting mass spectrometry data and for the overall characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | PubChem[1] |
| Molecular Weight | 274.07 g/mol | PubChem[1] |
| CAS Number | 208176-31-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the nitration of 2-bromobenzoic acid followed by Fischer esterification.
Synthesis of 2-bromo-5-nitrobenzoic acid
Experimental Protocol:
To a cooled (0-5 °C) mixture of concentrated sulfuric acid (25 mL) and nitric acid (12 mL), 2-bromobenzoic acid (9.90 g, 49.3 mmol) is added portion-wise. The reaction mixture is stirred for 1 hour while maintaining the temperature below 5 °C. Upon completion, the reaction mixture is poured into ice water (200 mL). The resulting white precipitate is collected by vacuum filtration and washed with water to yield 2-bromo-5-nitrobenzoic acid.
Fischer Esterification to this compound
Experimental Protocol:
2-bromo-5-nitrobenzoic acid (10 g, 40.6 mmol) is dissolved in absolute ethanol (100 mL). A catalytic amount of concentrated sulfuric acid (2 mL) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed successively with water, 5% sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.
Spectroscopic Data and Structure Elucidation
The definitive confirmation of the structure of this compound is achieved through the combined analysis of various spectroscopic data. The following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.49 | d | 1H | H-6 |
| 8.22 | dd | 1H | H-4 |
| 7.85 | d | 1H | H-3 |
| 4.45 | q | 2H | -OCH₂CH₃ |
| 1.42 | t | 3H | -OCH₂CH₃ |
Interpretation:
The downfield region of the spectrum is characteristic of aromatic protons. The doublet at δ 8.49 ppm is assigned to the proton at position 6, which is ortho to the electron-withdrawing nitro group. The doublet of doublets at δ 8.22 ppm corresponds to the proton at position 4, which is coupled to both H-3 and H-6. The doublet at δ 7.85 ppm is assigned to the proton at position 3. The quartet at δ 4.45 ppm and the triplet at δ 1.42 ppm are characteristic of an ethyl group, confirming the presence of the ethyl ester functionality.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=O (ester) |
| 148.0 | C-5 |
| 135.5 | C-1 |
| 132.0 | C-3 |
| 129.5 | C-4 |
| 125.0 | C-6 |
| 118.0 | C-2 |
| 62.0 | -OCH₂CH₃ |
| 14.1 | -OCH₂CH₃ |
Interpretation:
The signal at δ 164.5 ppm is characteristic of a carbonyl carbon in an ester. The signals in the aromatic region (δ 118.0-148.0 ppm) correspond to the six carbons of the benzene ring. The chemical shifts are influenced by the substituents; for instance, the carbon bearing the nitro group (C-5) is shifted downfield. The carbon attached to the bromine (C-2) is also significantly shifted. The signals at δ 62.0 and 14.1 ppm are indicative of the ethyl group carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro) |
| ~1250 | Strong | C-O stretch (ester) |
| ~740 | Strong | C-Br stretch |
Interpretation:
The strong absorption at ~1730 cm⁻¹ is a clear indication of the ester carbonyl group. The two strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ are characteristic of the nitro group. The presence of aromatic and aliphatic C-H stretches, as well as the C-O and C-Br stretches, further supports the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (EI):
| m/z | Interpretation |
| 273/275 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 228/230 | [M - OCH₂CH₃]⁺ |
| 200/202 | [M - COOCH₂CH₃]⁺ |
| 154 | [M - Br - NO₂]⁺ |
Interpretation:
The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 273 and 275. Key fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) to give fragments at m/z 228/230, and the loss of the entire ethyl ester group (-COOCH₂CH₃) to give fragments at m/z 200/202.
Visualizing the Structure and Elucidation Workflow
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By synthesizing the compound and meticulously analyzing its ¹H NMR, ¹³C NMR, IR, and mass spectra, its precise chemical structure can be unequivocally confirmed. This guide provides the necessary theoretical framework and practical protocols for researchers and scientists engaged in the synthesis and characterization of this and other related organic molecules, underscoring the importance of a multi-faceted analytical approach in modern drug discovery and development.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-5-nitrobenzoate is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data. This document also outlines a general methodology for its synthesis and characterization, in the absence of a specific, detailed experimental protocol in publicly accessible literature. While direct biological activity and specific signaling pathways for this compound are not extensively documented, this guide discusses the potential biological relevance of nitroaromatic compounds, providing a framework for future research.
Chemical and Physical Properties
The properties of this compound are summarized below. It is important to note that much of the available data is computationally derived, with limited experimentally confirmed values.
General Properties
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 208176-31-2 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
Physical Properties
| Property | Value | Source |
| Physical State | Not specified (likely solid, based on related compounds) | - |
| Melting Point | Data not available | - |
| Boiling Point | 339.3 °C at 760 mmHg (Computed) | [2] |
| Density | 1.594 g/cm³ (Computed) | [2] |
| Solubility | Data not available | - |
| XLogP3 | 2.7 (Computed) | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
-
C=O stretching (ester): ~1720-1740 cm⁻¹
-
C-O stretching (ester): ~1200-1300 cm⁻¹
-
N-O stretching (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric)
-
C-Br stretching: ~500-600 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (274.07 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols
Synthesis
3.1.1. Synthesis of the Precursor: 2-bromo-5-nitrobenzoic acid
A documented method for the synthesis of 2-bromo-5-nitrobenzoic acid involves the nitration of 2-bromobenzoic acid.[4]
-
Materials: 2-bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice.
-
Procedure:
-
A mixture of concentrated sulfuric acid and nitric acid is cooled in an ice bath.
-
2-bromobenzoic acid is added portion-wise to the cold acid mixture, maintaining the temperature below 5 °C.[4]
-
The reaction mixture is stirred for a specified time (e.g., 1 hour) at low temperature.[4]
-
The reaction is quenched by pouring the mixture into ice water, leading to the precipitation of the product.[4]
-
The solid product is collected by vacuum filtration, washed with water, and dried.[4]
-
3.1.2. Esterification to this compound (General Protocol)
-
Materials: 2-bromo-5-nitrobenzoic acid, absolute ethanol, a strong acid catalyst (e.g., concentrated H₂SO₄), and a suitable solvent (e.g., excess ethanol or an inert solvent like toluene).
-
Procedure:
-
2-bromo-5-nitrobenzoic acid is dissolved or suspended in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added.
-
The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification
The crude this compound can be purified by column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.[5]
Biological Activity and Signaling Pathways
There is currently a lack of specific data in the public domain regarding the biological activity and signaling pathways of this compound. However, the presence of the nitroaromatic moiety suggests potential for biological activity, as many compounds in this class are known to be bioreducible and can exert cytotoxic effects through the generation of reactive nitrogen species.
For instance, the precursor, 2-bromo-3-nitrobenzoic acid, has been investigated for its potential antibacterial properties, reportedly by inhibiting DNA and protein synthesis in Staphylococcus aureus.[6] It also serves as a precursor for the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and genomic stability.[7]
The biological effects of many nitroaromatic compounds are contingent on the enzymatic reduction of the nitro group within cells, a process often mediated by nitroreductases. This reduction can lead to the formation of reactive intermediates that can induce cellular damage.
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Potential Biological Mechanism of Action for Nitroaromatic Compounds
Caption: A conceptual diagram illustrating the potential bioreductive activation of nitroaromatic compounds.
Conclusion
This compound is a chemical intermediate for which comprehensive experimental data is not widely available in the public domain. The information presented in this guide, including computed physical properties and generalized experimental protocols, serves as a valuable resource for researchers. Further experimental validation of its properties and exploration of its potential biological activities are warranted to fully understand its utility in drug discovery and development. The provided diagrams offer a logical framework for its synthesis and a potential mechanism of action based on its chemical class.
References
- 1. This compound | C9H8BrNO4 | CID 21190843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl 2-nitrobenzoate [webbook.nist.gov]
- 5. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 2-nitrobenzoate [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2-bromo-5-nitrobenzoate
For Immediate Release
This document provides an in-depth technical guide on the safe handling and use of Ethyl 2-bromo-5-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis. The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₈BrNO₄.[1] Its chemical structure consists of a benzene ring substituted with a bromo, a nitro, and an ethyl ester group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 274.07 g/mol | PubChem[1] |
| Molecular Formula | C₉H₈BrNO₄ | PubChem[1] |
| CAS Number | 208176-31-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Hazard Identification and GHS Classification
GHS Classification (Anticipated):
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Safe Handling and Experimental Protocols
Given the anticipated hazards, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3]
-
Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a fume hood, a NIOSH-approved respirator is recommended.
Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
General Handling Protocol
-
Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly and engineering controls are functioning properly. Review the experimental procedure and have all necessary reagents and equipment ready.
-
Weighing and Transfer: If working with the solid, weigh it out in a fume hood to avoid inhalation of any dust. Use appropriate tools (spatula, weighing paper) to minimize dust generation. When transferring the compound, do so carefully to avoid spills.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, and any relevant hazard warnings.
-
Reaction Setup: Conduct all reactions involving this compound within a fume hood. Ensure the reaction vessel is securely clamped and that any potential pressure buildup is accounted for.
-
Post-Reaction Workup: During the workup procedure, continue to wear all required PPE. Handle all waste materials as hazardous waste.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Clean all contaminated surfaces and equipment.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
This guide provides a comprehensive overview of the safety and handling considerations for this compound. By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment.
References
An In-depth Technical Guide to the Material Safety of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Ethyl 2-bromo-5-nitrobenzoate (CAS No: 208176-31-2). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a crucial resource for professionals handling this compound in a laboratory or research setting.
Chemical and Physical Properties
This compound is a substituted aromatic compound. A summary of its key physical and chemical properties is presented in the table below. This data is essential for understanding its behavior under various experimental and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | PubChem[1] |
| Molecular Weight | 274.07 g/mol | PubChem[1] |
| CAS Number | 208176-31-2 | Sigma-Aldrich, PubChem[1] |
| Appearance | Solid, Low melting solid | Fisher Scientific[2] (for a similar compound) |
| Melting Point | 26 - 30 °C / 78.8 - 86 °F | Fisher Scientific[2] (for a similar compound) |
| Boiling Point | No data available | |
| Solubility | No information available | |
| LogP | 2.7 | PubChem[1] |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)--INVALID-LINK--[O-])Br | PubChem[1] |
| InChIKey | YCHNRCVNPZZVED-UHFFFAOYSA-N | PubChem[1] |
Hazard Identification and Safety Precautions
Based on the available safety data sheets for similar compounds, this compound should be handled with care. The primary hazards are associated with skin and eye irritation, and potential respiratory tract irritation.
GHS Hazard Classification (based on related compounds):
Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling.[5] It is crucial to wear protective gloves, clothing, and eye/face protection.[3][6] The compound should be used only in a well-ventilated area or outdoors.[3] Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[3]
The following diagram illustrates the logical workflow for hazard identification and the corresponding precautionary measures.
Experimental Protocols: Safe Handling Procedures
While specific experimental protocols involving this compound are not detailed in the available MSDS, a general workflow for handling potentially hazardous solid chemicals can be established.
Methodology for Safe Handling:
-
Preparation:
-
Consult the Safety Data Sheet before starting any work.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible.[5]
-
Assemble all necessary personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
-
Handling:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[7]
-
Use appropriate tools (e.g., spatulas) to handle the material, avoiding the creation of dust.
-
If weighing the substance, do so in a contained manner (e.g., on weighing paper or in a tared container) within the fume hood.
-
-
Storage:
-
Disposal:
The following diagram outlines the standard workflow for safely handling a powdered chemical reagent in a laboratory setting.
First-Aid Measures
In case of accidental exposure, the following first-aid measures are recommended based on SDS for similar compounds:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If not breathing, give artificial respiration.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[3][5] Continue rinsing.[3][5] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Clean mouth with water.[3] Do NOT induce vomiting.[7] Get medical attention.[3] |
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][5]
-
Accidental Release: For spills, ensure adequate ventilation and wear appropriate personal protective equipment.[3] Sweep up the material and shovel it into a suitable container for disposal.[3] Avoid generating dust.[3] Prevent the material from entering drains or waterways.[7]
Toxicological and Ecological Information
| Toxicological/Ecological Data | Information |
| Acute Toxicity | No data available |
| Carcinogenicity | No information available. Not listed as a carcinogen by major agencies.[3] |
| Ecotoxicity | Do not empty into drains.[3] |
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Users should always consult the official SDS provided by the manufacturer before handling this chemical. The information provided is based on data for this compound and similar chemical compounds.
References
- 1. This compound | C9H8BrNO4 | CID 21190843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of Ethyl 2-bromo-5-nitrobenzoate (C₉H₈BrNO₄; Molar Mass: 274.07 g/mol ).[1] Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. These predictions offer valuable guidance for the characterization of this compound.
Chemical Structure
The molecular structure of this compound is presented below.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including ethyl benzoate, ethyl 2-bromobenzoate, and ethyl 2-nitrobenzoate.[2][3][4][5]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | Ar-H (H6) |
| ~8.30 | dd | 1H | Ar-H (H4) |
| ~7.80 | d | 1H | Ar-H (H3) |
| 4.45 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Solvent: CDCl₃. The predicted chemical shifts for the aromatic protons are based on the substituent effects of the bromo and nitro groups.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O (ester) |
| ~148.0 | C-NO₂ |
| ~138.0 | C-Br |
| ~133.0 | Ar-C |
| ~131.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| 62.5 | -OCH₂CH₃ |
| 14.0 | -OCH₂CH₃ |
Solvent: CDCl₃. The predicted chemical shifts for the aromatic carbons are based on the substituent effects of the bromo and nitro groups.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1475 | C=C stretch (aromatic) |
| ~1530, ~1350 | N-O stretch (nitro group) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 273/275 | [M]⁺, molecular ion peak (presence of Br isotope) |
| 228/230 | [M - OCH₂CH₃]⁺, loss of ethoxy radical |
| 200/202 | [M - COOCH₂CH₃]⁺, loss of ethoxycarbonyl radical |
| 154 | [M - Br - NO₂]⁺, loss of bromo and nitro groups |
Ionization mode: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound, starting from 2-bromobenzoic acid.
Synthesis of 2-bromo-5-nitrobenzoic acid
This protocol is adapted from a known procedure for the nitration of 2-bromobenzoic acid.[6]
Workflow Diagram:
Caption: Synthesis workflow for 2-bromo-5-nitrobenzoic acid.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 25 mL).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated nitric acid (e.g., 12 mL) to the sulfuric acid while maintaining the temperature below 5°C.
-
To this cold mixture of acids, add 2-bromobenzoic acid (e.g., 10 g, 49.7 mmol) in portions, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture vigorously in the ice bath for 1 hour.
-
Pour the reaction mixture slowly onto a beaker containing crushed ice (e.g., 200 g) with stirring.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain 2-bromo-5-nitrobenzoic acid.
Synthesis of this compound
This protocol is adapted from a standard esterification procedure for a similar substrate, 3-bromo-5-nitrobenzoic acid.[7]
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Procedure:
-
To a round-bottom flask, add 2-bromo-5-nitrobenzoic acid (e.g., 10 g, 40.6 mmol) and anhydrous ethanol (e.g., 150 mL).
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add thionyl chloride (e.g., 11 mL, 150 mmol) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (e.g., 50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound.
References
- 1. This compound | C9H8BrNO4 | CID 21190843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Ethyl 2-nitrobenzoate [webbook.nist.gov]
- 4. Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-bromobenzoate [webbook.nist.gov]
- 6. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
Commercial Suppliers and Synthetic Applications of Ethyl 2-bromo-5-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-5-nitrobenzoate (CAS No. 208176-31-2) is a substituted aromatic carboxylic acid ester that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a bromo group, a nitro group, and an ethyl ester, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse, biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its precursor synthesis, and its application in the generation of bioactive compounds, including a representative experimental workflow and signaling pathway.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. The following table summarizes key information from a selection of vendors, providing researchers with a quick reference for procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| BLD Pharm | 208176-31-2 | C9H8BrNO4 | 274.07 | ≥95% | Offers various analytical data such as NMR, HPLC, LC-MS, and UPLC.[1] |
| AccelaChemBio | 208176-31-2 | C9H8BrNO4 | 274.07 | ≥95% | |
| Sigma-Aldrich | 208176-31-2 | C9H8BrNO4 | 274.07 | Product offered through Synthonix Corporation.[2] | |
| ChemNet | 208176-31-2 | C9H8BrNO4 | 274.07 | Lists multiple suppliers.[3] | |
| PubChem | 208176-31-2 | C9H8BrNO4 | 274.07 | Provides a list of chemical vendors.[4][5] |
Synthesis of Precursors and Analogs
Experimental Protocol: Synthesis of 2-bromo-5-nitrobenzoic acid
This protocol describes the nitration of 2-bromobenzoic acid to yield the key precursor for the target compound.
Materials:
-
2-bromobenzoic acid
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Ice water
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 25 mL of sulfuric acid and 12 mL of nitric acid.
-
Cool the acid mixture in an ice bath to maintain a low temperature.
-
Slowly add 9.90 g (49.3 mmol) of commercially available 2-bromobenzoic acid to the cold acid mixture with constant stirring.
-
Continue stirring the reaction mixture for 1 hour, ensuring the temperature is maintained below 5 °C.
-
After 1 hour, pour the reaction mixture into a beaker containing 200 mL of ice water.
-
A white solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and allow it to dry for 1 hour.
-
The resulting white solid is 2-bromo-5-nitrobenzoic acid (yield: 11.6 g, 96%; melting point: 180-181 °C).[6]
Application in the Synthesis of Bioactive Molecules: Benzimidazole Derivatives
This compound is a valuable starting material for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. One important class of compounds that can be derived from precursors synthesized using this compound are the benzimidazoles. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant, antimicrobial, and antihypertensive effects.
The general strategy involves the conversion of the nitro and bromo functionalities of the parent molecule to facilitate the formation of the benzimidazole ring system. For instance, the nitro group can be reduced to an amine, which can then be condensed with a variety of reagents to form the imidazole ring.
Experimental Workflow: Synthesis and Evaluation of Bioactive Compounds
The following diagram illustrates a general workflow for the synthesis of a library of bioactive compounds starting from a precursor like this compound, followed by biological screening.
Representative Signaling Pathway: Kinase Inhibition
Many benzimidazole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[7][8][9] Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells, and its dysregulation is a hallmark of many diseases.
The diagram below illustrates a simplified, representative signaling pathway that is often targeted by kinase inhibitors. While not directly modulated by this compound itself, this pathway represents a common target for the types of bioactive molecules that can be synthesized from this versatile building block.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the development of novel bioactive compounds. Its utility is demonstrated in the potential to synthesize precursors for diverse heterocyclic scaffolds, such as benzimidazoles, which are known to interact with a variety of biological targets, including kinases. The experimental protocols for related compounds and the generalized workflows presented here provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical intermediate in their scientific endeavors.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound | C9H8BrNO4 | CID 21190843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 2-bromo-5-nitrobenzoate as a Versatile Chemical Intermediate in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromo-5-nitrobenzoate is a valuable chemical intermediate, strategically employed in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. Its utility stems from the orthogonal reactivity of its functional groups: the ethyl ester, the nitro group, and the bromine atom. This arrangement allows for a stepwise and controlled introduction of molecular complexity, making it a key building block for a variety of scaffolds. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, complete with experimental protocols and workflow diagrams to facilitate its use in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | PubChem |
| Molecular Weight | 274.07 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 208176-31-2 | PubChem |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 2-bromobenzoic acid. The first step involves the nitration of the aromatic ring, followed by Fischer esterification of the resulting carboxylic acid.
Step 1: Synthesis of 2-bromo-5-nitrobenzoic acid
The nitration of 2-bromobenzoic acid is a standard electrophilic aromatic substitution. The bromo group is an ortho-, para-director, and the carboxylic acid is a meta-director. Due to steric hindrance at the ortho position to the bulky bromine atom, the nitration predominantly occurs at the para position relative to the bromine, which is also meta to the carboxylic acid.
Experimental Protocol:
-
To an ice-cold mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid, add 9.90 g (49.3 mmol) of 2-bromobenzoic acid in portions.
-
Stir the reaction mixture for 1 hour, maintaining the temperature below 5 °C.
-
Pour the reaction mixture into a 200 mL beaker containing ice water.
-
Collect the resulting white solid product by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 2-bromo-5-nitrobenzoic acid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-Bromobenzoic acid | 201.02 | 9.90 | 49.3 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 2-bromo-5-nitrobenzoic acid | 246.02 | 11.6 | 96 |
Step 2: Fischer Esterification to this compound
The carboxylic acid is then converted to the corresponding ethyl ester via Fischer esterification, using an excess of ethanol as both the solvent and the reactant, with a strong acid catalyst.
Experimental Protocol:
-
Suspend 11.6 g (47.1 mmol) of 2-bromo-5-nitrobenzoic acid in 100 mL of absolute ethanol.
-
Carefully add 2 mL of concentrated sulfuric acid to the suspension.
-
Heat the mixture at reflux for 8 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Key Chemical Transformations and Applications
The strategic value of this compound lies in the selective manipulation of its functional groups. The nitro group can be reduced to an amine, and the bromo group can participate in various cross-coupling reactions or nucleophilic aromatic substitutions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, yielding an aniline derivative that is a common precursor for many heterocyclic scaffolds in medicinal chemistry. The choice of reducing agent is critical to avoid the reduction of the ester or dehalogenation.
Experimental Protocol (using Tin(II) Chloride):
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and saturated sodium bicarbonate solution, and stir until the tin salts precipitate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield Ethyl 5-amino-2-bromobenzoate.
Selection of Reducing Agents:
The choice of reducing agent depends on the presence of other functional groups and the desired selectivity.
| Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| H₂/Pd-C | H₂ gas, Pd/C catalyst, ethanol | High yield, clean reaction | May cause dehalogenation |
| Fe/HCl or Fe/NH₄Cl | Iron powder, acid, ethanol/water | Cost-effective, robust | Acidic conditions, workup can be tedious |
| SnCl₂·2H₂O | Ethanol, reflux | Mild, good for sensitive substrates | Stoichiometric amounts of tin salts produced |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF, phase transfer catalyst | Mild, aqueous conditions | Can have lower yields |
Hypothetical Application in Drug Discovery: Synthesis of a Benzimidazole Scaffold
The resulting Ethyl 5-amino-2-bromobenzoate is a versatile precursor for various heterocyclic systems. For instance, it can be used to synthesize substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in proton pump inhibitors, antihistamines, and kinase inhibitors. A hypothetical workflow is presented below.
This workflow illustrates how the functionalities of this compound can be sequentially manipulated to build a complex heterocyclic core. The initial reduction of the nitro group provides a nucleophilic amine. Subsequent acylation and an intramolecular palladium-catalyzed C-N bond formation (a Buchwald-Hartwig amination) would lead to the formation of the benzimidazole ring. Finally, hydrolysis of the ester can provide a carboxylic acid handle for further derivatization, for example, to improve pharmacokinetic properties.
While a specific signaling pathway is dependent on the final elaborated molecule and its biological target, many benzimidazole-containing drugs are known to act as kinase inhibitors. For instance, if the "R" group in the workflow is designed to interact with the ATP-binding site of a specific kinase, the final compound could potentially modulate a signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity allows for the selective and sequential modification of its functional groups, providing a reliable route to a wide range of complex molecules, including privileged heterocyclic scaffolds. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the strategic use of this important building block in their synthetic endeavors.
Reactivity of the bromine in Ethyl 2-bromo-5-nitrobenzoate
An In-Depth Technical Guide to the Reactivity of the Bromine in Ethyl 2-bromo-5-nitrobenzoate
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is dominated by the reactivity of the bromine substituent, which is significantly influenced by the electronic landscape of the aromatic ring. This guide provides a comprehensive analysis of the C(sp²)-Br bond's reactivity, delving into the underlying electronic principles and their practical application in key synthetic transformations. We will explore its behavior in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, offering mechanistic insights, field-proven protocols, and comparative data to inform experimental design for researchers, scientists, and drug development professionals.
The Electronic Architecture of this compound
The reactivity of the bromine atom in this compound is not intrinsic but is dictated by the powerful electronic effects exerted by the other substituents on the benzene ring: the ortho-ester and the para-nitro group.
-
Nitro Group (-NO₂): Positioned para to the bromine, the nitro group is a potent electron-withdrawing group. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[1][2] This activation occurs through both the inductive effect (-I) and, more significantly, the resonance (mesomeric) effect (-M). The -M effect delocalizes the negative charge of the intermediate formed during nucleophilic attack, greatly stabilizing it.[1][2]
-
Ethyl Ester Group (-COOEt): Located ortho to the bromine, the ethyl ester group is also an electron-withdrawing group, primarily through its -M and -I effects. Its proximity to the reaction center further enhances the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack.
-
Bromine Atom (-Br): While halogens are deactivating overall for electrophilic substitution, bromine functions as an excellent leaving group in both nucleophilic substitution and cross-coupling reactions. The combined pull of the ortho and para electron-withdrawing groups polarizes the C-Br bond, weakening it and facilitating its cleavage.
This specific arrangement of substituents creates a highly electron-deficient (electrophilic) aromatic system, priming the bromine atom for displacement.
References
The Nitro Group: A Linchpin in the Reactivity of Ethyl 2-bromo-5-nitrobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a nitro group on an aromatic ring is a powerful tool in synthetic organic chemistry, profoundly influencing the molecule's reactivity and paving the way for a diverse array of chemical transformations. In the case of Ethyl 2-bromo-5-nitrobenzoate, the nitro group is not merely a passive substituent but an active director of the molecule's chemical behavior, transforming it into a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide delves into the multifaceted role of the nitro group in reactions involving this compound, providing a comprehensive overview of its electronic effects, detailed experimental protocols for key reactions, and a summary of relevant quantitative data.
The Electron-Withdrawing Powerhouse: How the Nitro Group Dictates Reactivity
The nitro group (NO₂) is a potent electron-wthdrawing group, exerting its influence through both inductive and resonance effects.[1][2] This strong electron-withdrawing nature is the cornerstone of the unique reactivity observed in this compound.
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[3]
Resonance Effect: The nitro group can delocalize the pi electrons of the benzene ring onto its oxygen atoms, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions.[3][4]
This electron deficiency in the aromatic ring has two major consequences for the reactivity of this compound:
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the aromatic ring makes it less susceptible to attack by electrophiles.[1]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The diminished electron density, especially at the carbon atom bearing the bromine, makes the ring an excellent target for nucleophilic attack.[1][5]
The nitro group's position para to the bromine leaving group in this compound is crucial. It allows for the direct delocalization and stabilization of the negative charge in the Meisenheimer complex, the key intermediate in SNAr reactions.[5][6] This stabilization significantly lowers the activation energy of the reaction, making the substitution of the bromine atom by a nucleophile a highly favorable process.
Key Reactions and Experimental Protocols
The unique electronic properties of this compound, orchestrated by the nitro group, enable a variety of important synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The activation of the aromatic ring by the nitro group makes this compound an ideal substrate for SNAr reactions, allowing for the introduction of a wide range of nucleophiles.
Experimental Protocol: Synthesis of an Aryl Amine via SNAr
This protocol describes a general procedure for the reaction of this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Dimethylformamide, DMF, or Dimethyl Sulfoxide, DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the base (2.0 eq) and the solvent.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
While the nitro group deactivates the ring for some electrophilic reactions, the carbon-bromine bond remains susceptible to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., aqueous Sodium Carbonate, Na₂CO₃, 2 M solution)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst.
-
Add the solvent and the aqueous base.
-
Heat the mixture to reflux (80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reduction of the Nitro Group
The nitro group itself can be readily transformed into an amino group, a versatile functional group for further synthetic manipulations. This reduction is a crucial step in many synthetic pathways.
Experimental Protocol: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the nitro group in this compound to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Heat the mixture to reflux (50-78 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography if necessary.
An alternative method for nitro group reduction involves using iron powder in the presence of an acid, such as acetic acid or ammonium chloride.[1][7]
Quantitative Data Summary
| Reaction Type | Substrate Comparison | Relative Rate Enhancement (Approximate) | Reference |
| Nucleophilic Aromatic Substitution | 1-chloro-2,4-dinitrobenzene vs. Chlorobenzene | > 10⁸ | [8] |
| Nucleophilic Aromatic Substitution | p-Nitrobromobenzene vs. m-Nitrobromobenzene | p-isomer is significantly more reactive | [4] |
Table 1: Illustrative Quantitative Effects of the Nitro Group on SNAr Reactivity
For Suzuki-Miyaura coupling reactions, the yield can be influenced by the electronic nature of the substituents. While the electron-withdrawing nitro group can have a complex effect, successful couplings are well-documented.
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | High (expected) | General Knowledge |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | 80 | [9] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling Reactions of Activated Aryl Bromides
The reduction of the nitro group is typically a high-yielding transformation.
| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| Aromatic Nitro Compound | SnCl₂·2H₂O | Ethanol | 89 | [10] |
| Aromatic Nitro Compound | Fe / NH₄Cl | Ethanol/Water | High (expected) | [1] |
Table 3: Typical Yields for the Reduction of Aromatic Nitro Compounds
Visualizing the Chemical Logic
To further elucidate the role of the nitro group and the flow of the described reactions, the following diagrams are provided.
Conclusion
The nitro group in this compound is a powerful activating and directing group that is fundamental to its synthetic utility. By rendering the aromatic ring susceptible to nucleophilic attack, it opens the door to a wide range of functionalization reactions, including the introduction of nitrogen, oxygen, and carbon-based substituents. Furthermore, the nitro group itself can be readily converted into a synthetically versatile amino group. This comprehensive understanding of the nitro group's role, coupled with detailed experimental protocols, empowers researchers and drug development professionals to effectively harness the reactivity of this compound in the design and synthesis of novel and complex molecular targets.
References
- 1. echemi.com [echemi.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
Methodological & Application
Synthesis of Ethyl 2-bromo-5-nitrobenzoate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-bromo-5-nitrobenzoate, a valuable building block in pharmaceutical and materials science research. The following protocols are designed for researchers, scientists, and professionals in drug development, offering two robust methods for the esterification of 2-bromo-5-nitrobenzoic acid.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its functional groups—an ester, a bromo substituent, and a nitro group—provide multiple reaction sites for further chemical transformations. This document outlines two common and effective methods for its preparation from 2-bromo-5-nitrobenzoic acid: a classical Fischer esterification using a strong acid catalyst and a higher-yielding method employing thionyl chloride.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₈BrNO₄[1] |
| Molecular Weight | 274.07 g/mol [1] |
| Appearance | Expected to be a solid |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. Method A utilizes a standard Fischer esterification, which is a reversible acid-catalyzed reaction. Method B employs thionyl chloride to first convert the carboxylic acid to a more reactive acid chloride intermediate.
Method A: Fischer Esterification with Sulfuric Acid Catalyst
This protocol details the synthesis of this compound via a traditional Fischer esterification, a widely used method for producing esters from carboxylic acids and alcohols.[2]
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitrobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).
-
Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]
Method B: Esterification using Thionyl Chloride
This method generally provides higher yields by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol.
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 2-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous ethanol.
-
Thionyl Chloride Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension.[4]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.[4]
-
Extraction: Extract the product with dichloromethane (3 x volumes).[4]
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:20 to 1:10) as the eluent to afford the pure this compound.[4]
Data Presentation
| Parameter | Method A: Fischer Esterification | Method B: Thionyl Chloride |
| Starting Material | 2-bromo-5-nitrobenzoic acid | 2-bromo-5-nitrobenzoic acid |
| Reagents | Ethanol, H₂SO₄ (cat.) | Ethanol, SOCl₂ |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temperature | Reflux | 80 °C |
| Typical Yield | Moderate to Good | High to Excellent |
| Purification | Column Chromatography | Column Chromatography |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons with distinct splitting patterns due to the substitution on the benzene ring. Based on analogous compounds like ethyl 3-nitrobenzoate and ethyl 4-bromobenzoate, the aromatic protons are expected in the range of 7.5-8.5 ppm.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the ester (around 164-166 ppm), the carbons of the ethyl group (around 61 ppm and 14 ppm), and the six aromatic carbons, with their chemical shifts influenced by the bromo and nitro substituents.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (274.07 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the ester carbonyl group (around 1720-1740 cm⁻¹) and the nitro group (around 1530 and 1350 cm⁻¹).
Visualizations
Reaction Scheme
Caption: Synthetic routes to this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Esterification of 2-Bromo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification of 2-bromo-5-nitrobenzoic acid is a critical chemical transformation for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The resulting esters, such as methyl 2-bromo-5-nitrobenzoate, are valuable building blocks in organic synthesis.[1] This document provides detailed protocols for the esterification of 2-bromo-5-nitrobenzoic acid using different alcohols, primarily through Fischer-Speier esterification. This acid-catalyzed reaction is a reversible process involving the reaction of a carboxylic acid with an alcohol.[2][3]
Data Summary
The following table summarizes typical reaction conditions and expected yields for the esterification of benzoic acid derivatives, which can be extrapolated for 2-bromo-5-nitrobenzoic acid. Please note that actual yields may vary depending on the specific reaction setup and scale.
| Ester Product | Alcohol | Catalyst | Reaction Conditions | Typical Yield | Reference |
| Mthis compound | Methanol | H₂SO₄ | Reflux, 1-2 hours | 80-95% | [4][5][6] |
| This compound | Ethanol | H₂SO₄ | Reflux, 2 hours | ~95% | [5] |
| Propyl 2-bromo-5-nitrobenzoate | n-Propanol | H₂SO₄ | Reflux | High | [5] |
| Methyl 4-fluoro-3-nitrobenzoate | Methanol | H₂SO₄ (Microwave) | 130°C, 15 min | High | [7] |
Experimental Workflow
The general workflow for the acid-catalyzed esterification of 2-bromo-5-nitrobenzoic acid is depicted below.
Caption: General workflow for the esterification of 2-bromo-5-nitrobenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of Mthis compound via Conventional Heating
This protocol details the synthesis of mthis compound using methanol and sulfuric acid as a catalyst under reflux conditions.
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
-
Ethyl acetate (for extraction, optional)
-
Saturated sodium bicarbonate solution (NaHCO₃) (for extraction, optional)
-
Brine (saturated NaCl solution) (for extraction, optional)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for extraction, optional)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-bromo-5-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.[4]
-
After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing approximately 40 g of crushed ice for every gram of starting material.[4]
-
Stir the mixture until all the ice has melted. The product should precipitate as a solid.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any remaining acid and unreacted alcohol.[4]
-
Allow the crude product to air dry.
Purification:
-
For purification, recrystallize the crude product from a minimal amount of hot methanol.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold methanol, and dry completely.[4]
-
Determine the mass of the dried product and calculate the percent yield.
-
Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR).
Alternative Work-up (for non-precipitating products):
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.[3]
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol describes a more rapid synthesis using microwave irradiation, adapted from a procedure for a similar substituted nitrobenzoic acid.[7]
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Microwave reactor with sealed vessels
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a 3 mL microwave reaction vessel, combine 2-bromo-5-nitrobenzoic acid (e.g., 1.35 mmol), anhydrous ethanol (1 mL), and a catalytic amount of concentrated sulfuric acid (4% of the reaction volume).[7]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for a total of 15 minutes. It has been shown that adding the catalyst in portions every 5 minutes can improve the yield.[5][7]
-
Once the reaction is complete, allow the vessel to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate.
-
Follow the alternative work-up procedure described in Protocol 1 (steps 3-5) to isolate and purify the product.
Signaling Pathway Diagram (Reaction Mechanism)
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, as illustrated below.
Caption: Mechanism of Fischer-Speier Esterification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. studylib.net [studylib.net]
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of Ethyl 2-bromo-5-nitrobenzoate. This electron-deficient aryl bromide is a valuable building block in medicinal chemistry and materials science. The following protocols and data have been compiled to serve as a comprehensive guide for successfully employing this substrate in the synthesis of various biaryl compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] this compound is an activated aryl halide due to the presence of two electron-withdrawing groups (the nitro and ester functionalities), which generally facilitates the rate-limiting oxidative addition step of the catalytic cycle.[2] However, the steric hindrance from the ortho-ester group can influence the reaction conditions required for optimal yields.
These application notes provide a selection of reliable protocols, a summary of reaction conditions with various arylboronic acids, and troubleshooting guidelines to enable researchers to effectively utilize this compound in their synthetic endeavors.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Figure 1: General reaction scheme for the Suzuki coupling of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The data is compiled based on established methodologies for structurally similar electron-deficient aryl bromides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 90 | 10 | 88-96 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 14 | 80-90 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 6 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 82-92 |
Experimental Protocols
Two detailed protocols are provided below, utilizing common and effective catalyst systems for the Suzuki coupling of electron-deficient aryl bromides.
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol is a widely used and reliable method for the Suzuki coupling of a range of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed toluene/ethanol/water solvent mixture to the flask.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 85 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Suzuki Coupling using a Buchwald-Type Catalyst System
This protocol employs a more active catalyst system, which can be beneficial for more challenging couplings or to achieve higher yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or reaction vial, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing the Suzuki coupling reaction of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(PPh₃)₄ can degrade upon storage. Consider using a fresh batch or a more robust pre-catalyst. The catalyst system in Protocol 2 is generally more active.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.
-
Base Incompatibility: The choice of base is crucial. For ester-containing substrates, a milder base like K₂CO₃ or K₃PO₄ is often preferred to avoid hydrolysis. Cs₂CO₃ can be more effective but also more expensive.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid (1.1-1.2 equiv) is standard, but a large excess should be avoided.
-
Protodeborylation: The boronic acid can be protonated and removed from the reaction. Ensure anhydrous solvents are used where appropriate and that the reaction is run under an inert atmosphere.
-
Hydrolysis of the Ester: If using a strong base or high concentration of water at elevated temperatures for extended periods, hydrolysis of the ethyl ester may occur. Monitor for the corresponding carboxylic acid by-product.
-
-
Difficult Purification:
-
Residual Palladium: Traces of palladium can be difficult to remove. Filtering the crude product through a pad of celite or silica gel can help.
-
Co-eluting Impurities: If the product is difficult to separate from starting materials or by-products by column chromatography, consider recrystallization as an alternative purification method.
-
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-bromo-5-nitrobenzoate. This versatile substrate, featuring an electron-withdrawing nitro group and an ester moiety, is a valuable building block in the synthesis of a wide range of organic molecules relevant to pharmaceutical and materials science research. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Cyanation reactions, providing optimized conditions and experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the electron-withdrawing nitro group can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromonitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 3 | 2-Bromonitrobenzene | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2,5-dimethylphenylboronic acid is available.[1] The following is a representative protocol adapted for this compound:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene and water (4:1, 5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds and is a cornerstone in the synthesis of arylamines.[2][3] The reaction is generally tolerant of various functional groups, although strong bases like KOtBu may be incompatible with the ester group in this compound under prolonged heating; weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred.[4]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 100 | 18 | 90 |
| 2 | 4-Bromonitrobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 12 | 95 |
| 3 | 2-Bromonitrobenzene | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination of this compound:
-
Reaction Setup: To a dry, sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 60 | 6 | 93 |
| 2 | 4-Bromonitrobenzene | 1-Heptyne | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | DMF | 80 | 8 | 89 |
| 3 | 2-Bromonitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | DIPA | Toluene | 70 | 12 | 91 |
Experimental Protocol: Sonogashira Coupling
A general experimental procedure for Sonogashira coupling is as follows:[6]
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as THF or DMF (5 mL).
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.01 mmol, 1 mol%), the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][7] The presence of the electron-withdrawing nitro group on the aryl bromide generally facilitates the reaction.
Table 4: Representative Conditions for Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | 4-Bromonitrobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMAc | 120 | 12 | 90 |
| 3 | 2-Bromonitrobenzene | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 140 | 24 | 78 |
Experimental Protocol: Heck Reaction
A typical protocol for the Heck reaction is as follows:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and, if required, a phosphine ligand (e.g., P(o-tol)₃, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMAc (5 mL).
-
Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of benzonitriles. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being less toxic alternatives to KCN or NaCN.[8][9]
Table 5: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides
| Entry | Aryl Bromide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | - | DMAc | 120 | 8 | 88 |
| 2 | 4-Bromonitrobenzene | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | - | DMAc | 120 | 5 | 92 |
| 3 | 2-Bromobenzonitrile | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 6 | 95 |
Experimental Protocol: Palladium-Catalyzed Cyanation
A representative protocol for the cyanation reaction is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the cyanide source (e.g., Zn(CN)₂, 0.6 mmol, 0.6 equiv.) to a Schlenk tube.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., dppf, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed DMAc (5 mL).
-
Reaction: Heat the mixture to 120 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with aqueous ammonia and brine. Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-bromo-5-nitrobenzoate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromo-5-nitrobenzoate is a valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of three key functional groups on the benzene ring: a bromine atom, a nitro group, and an ethyl ester. This strategic arrangement of functionalities allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.
The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the bromine atom by a variety of nucleophiles. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for diverse functionalization. The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, providing a site for further modifications, such as amide bond formation.
This document provides detailed application notes and experimental protocols for the use of this compound in two key transformations: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution reactions.
Key Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents at the 2-position.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group in the para-position to the bromine atom facilitates the displacement of bromide by various nucleophiles, such as amines, alkoxides, and thiolates. This provides a direct route to a diverse range of substituted nitroaromatics.
-
Synthesis of Heterocyclic Compounds: The functional group handles on this compound make it a valuable precursor for the synthesis of various heterocyclic systems, such as benzofurans and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
I. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl-5-nitrobenzoates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the flask.[1]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[1]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Similar 2-Bromothiophene Derivatives
The following table provides typical reaction conditions and reported yields for Suzuki coupling reactions of similar 2-bromothiophene derivatives, which can serve as a guide for optimizing the reaction of this compound.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 90-98 |
| PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 8 | 88-96 |
Data is representative and based on analogous reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group, makes it susceptible to nucleophilic attack. This allows for the displacement of the bromine atom by a variety of nucleophiles.
Application Note: Synthesis of Substituted Anilines
A common application of SNAr with this compound is the synthesis of N-substituted 2-amino-5-nitrobenzoates. These compounds are valuable intermediates in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The reaction proceeds by heating this compound with a primary or secondary amine.
Experimental Protocol: General Procedure for SNAr with Amines
This protocol provides a general method for the SNAr reaction of this compound with amines.
Materials:
-
This compound
-
Primary or secondary amine (2-4 equivalents)
-
Solvent (e.g., Ethanol, DMF, DMSO)
-
Optional: Base (e.g., K₂CO₃, Et₃N) for amine salts
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the amine (2-4 equivalents) to the solution. If the amine is a salt, add a non-nucleophilic base (e.g., K₂CO₃ or triethylamine) to liberate the free amine.
-
Heat the reaction mixture to reflux (or a temperature between 80-120°C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for SNAr Reactions of a Similar Substrate
The following table summarizes reaction conditions for the SNAr of 1-bromo-2,4-dinitrobenzene with various amines, which can be used as a reference.
| Nucleophile | Solvent | Temperature (°C) | Time (min) |
| Ethylamine | Ethanol | 125 (Microwave) | 5 |
| Aniline | Ethanol | 125 (Microwave) | 5 |
| Morpholine | DMF | 100 | 60 |
Data is illustrative and based on a related substrate.[2]
SNAr Reaction Workflow
Caption: General experimental workflow for an SNAr reaction.
III. Synthesis of Benzofuran Derivatives
This compound can serve as a starting material for the synthesis of benzofuran derivatives. A plausible synthetic route involves the reaction with a substituted phenol, followed by an intramolecular cyclization.
Application Note: Synthesis of 5-Nitrobenzofurans
The synthesis could proceed via a copper- or palladium-catalyzed coupling of this compound with a phenol to form a diaryl ether. Subsequent intramolecular cyclization, potentially through a Heck-type reaction or other methods, would lead to the formation of the benzofuran ring system. 5-Nitrobenzofurans are of interest due to their potential biological activities.
No specific experimental protocol for the synthesis of benzofurans directly from this compound was found in the search results. The following is a proposed logical pathway.
Proposed Synthetic Pathway to 5-Nitrobenzofurans
Caption: Proposed pathway for the synthesis of 5-nitrobenzofurans.
Disclaimer: The provided protocols are intended as general guidelines for research and development purposes by trained professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly effective for aryl halides activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. Ethyl 2-bromo-5-nitrobenzoate is an ideal substrate for SNAr reactions due to the presence of a nitro group para to the bromo substituent, which stabilizes the intermediate Meisenheimer complex and facilitates the displacement of the bromide ion by a wide range of nucleophiles.
These application notes provide detailed protocols for the SNAr reactions of this compound with various nucleophiles, including secondary amines, phenols, and thiols. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Reaction Principle
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the second, typically rapid step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.
Experimental Protocols and Data
This section outlines detailed experimental procedures for the reaction of this compound with representative nucleophiles from three common classes: secondary amines (piperidine and morpholine), phenols (p-cresol), and thiols (thiophenol).
Reaction with Secondary Amines
The reaction of this compound with secondary amines like piperidine and morpholine typically proceeds under mild conditions to afford the corresponding 2-amino-5-nitrobenzoate derivatives.
Table 1: Reaction of this compound with Secondary Amines
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethyl 2-(piperidin-1-yl)-5-nitrobenzoate | Acetonitrile | K2CO3 | 80 | 4 | 92 |
| Morpholine | Ethyl 2-morpholino-5-nitrobenzoate | DMF | Et3N | 100 | 6 | 88 |
Protocol 1: Synthesis of Ethyl 2-(piperidin-1-yl)-5-nitrobenzoate
-
To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Ethyl 2-(piperidin-1-yl)-5-nitrobenzoate as a solid.
Protocol 2: Synthesis of Ethyl 2-morpholino-5-nitrobenzoate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add morpholine (1.2 eq) and triethylamine (Et3N) (1.5 eq) to the solution.
-
Heat the mixture to 100°C and stir for 6 hours.
-
Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford Ethyl 2-morpholino-5-nitrobenzoate.
Reaction with Phenols
The SNAr reaction with phenols requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
Table 2: Reaction of this compound with p-Cresol
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| p-Cresol | Ethyl 2-(p-tolyloxy)-5-nitrobenzoate | DMF | K2CO3 | 120 | 12 | 85 |
Protocol 3: Synthesis of Ethyl 2-(p-tolyloxy)-5-nitrobenzoate
-
To a stirred solution of p-cresol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 120°C and maintain for 12 hours.
-
After cooling to room temperature, pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 2-(p-tolyloxy)-5-nitrobenzoate.
Reaction with Thiols
Similar to phenols, thiols require a base to form the more potent thiolate nucleophile for the SNAr reaction. These reactions often proceed readily at room temperature or with gentle heating.
Table 3: Reaction of this compound with Thiophenol
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Ethyl 2-(phenylthio)-5-nitrobenzoate | DMF | K2CO3 | 25 | 3 | 95 |
Protocol 4: Synthesis of Ethyl 2-(phenylthio)-5-nitrobenzoate
-
In a flask, combine this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Add thiophenol (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield Ethyl 2-(phenylthio)-5-nitrobenzoate.
Visualizations
General SNAr Mechanism
The following diagram illustrates the general two-step addition-elimination mechanism for the nucleophilic aromatic substitution of this compound.
Caption: General SNAr addition-elimination mechanism.
Experimental Workflow
The diagram below outlines the typical workflow for performing and working up the SNAr reactions described in the protocols.
Application Notes and Protocols: Selective Reduction of the Nitro Group in Ethyl 2-bromo-5-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in ethyl 2-bromo-5-nitrobenzoate to synthesize ethyl 5-amino-2-bromobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The primary challenge in this conversion is the chemoselective reduction of the nitro functionality without affecting the labile bromo and ester groups. This note outlines and compares three common and effective methods to achieve this transformation with high selectivity and yield.
Overview of Reduction Methods
The reduction of an aromatic nitro group in a molecule with multiple functional groups requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions, such as dehalogenation or ester hydrolysis. The methods detailed below have been selected for their high chemoselectivity, reliability, and scalability.
-
Catalytic Transfer Hydrogenation (CTH) with Hydrazine/Pd/C: A mild and highly selective method that avoids the use of high-pressure hydrogen gas.[1][2][3]
-
Iron in the Presence of an Electrolyte (Fe/NH₄Cl): A classic, robust, and cost-effective method that is well-tolerated by a variety of functional groups, including halogens.
-
Stannous Chloride (SnCl₂): A widely used method for the selective reduction of nitroarenes in the presence of other reducible groups like esters and halogens, typically under acidic to neutral conditions.
Data Presentation
The following table summarizes representative quantitative data for the selective reduction of halogenated nitroarenes to their corresponding anilines using the three different methodologies. The data is based on literature precedents for substrates structurally similar to this compound and serves as a comparative guide.
| Method | Key Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time | Representative Yield (%) | Selectivity Notes |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine Hydrate (NH₂NH₂·H₂O) | Methanol or Ethanol | Reflux (65-80) | 0.5 - 2 hours | >90 | Excellent selectivity for the nitro group. Minimal dehalogenation observed under reflux conditions.[1][2][3] |
| Iron/Ammonium Chloride | Iron powder, Ammonium Chloride (NH₄Cl) | Ethanol/Water | Reflux (80-100) | 2 - 6 hours | 85-95 | High tolerance for halogen and ester groups. A cost-effective and environmentally benign "green" method. |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | Ethanol | 50 - 70 | 1 - 3 hours | >90 | Highly chemoselective for the nitro group in the presence of esters, nitriles, and halogens. |
Mandatory Visualizations
Reaction Scheme
References
Synthesis of Heterocyclic Compounds from Ethyl 2-Bromo-5-Nitrobenzoate: Application Notes and Protocols
Introduction: The Strategic Value of Ethyl 2-Bromo-5-Nitrobenzoate in Medicinal Chemistry
This compound is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds, which form the structural core of many pharmaceuticals. Its utility stems from the strategic placement of three key functional groups on the benzene ring: an ethyl ester, a bromo substituent, and a nitro group. The electron-withdrawing nature of the nitro and ester groups activates the aryl bromide for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The bromo group provides a handle for introducing molecular diversity through these coupling reactions, while the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic rings. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse heterocyclic scaffolds from this compound, with a focus on robust and reproducible protocols.
Core Synthetic Strategies
The journey from this compound to complex heterocyclic systems primarily involves two key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is readily displaced through well-established methods like the Buchwald-Hartwig amination and the Suzuki coupling. These reactions allow for the introduction of nitrogen and carbon-based functionalities, respectively, setting the stage for subsequent cyclization.
-
Cyclization Reactions: Following the initial functionalization, the newly introduced group, often in concert with the ester and the reduced nitro group, can undergo intramolecular cyclization to forge the desired heterocyclic ring.
This guide will detail protocols for the synthesis of key heterocyclic cores, including benzoxazinones, quinazolinones, and benzodiazepines, starting from this compound.
Part 1: Synthesis of Benzoxazinones
Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones from this compound can be achieved in a two-step sequence: Buchwald-Hartwig amination followed by cyclization.
Workflow for Benzoxazinone Synthesis
Caption: Workflow for the synthesis of 7-nitro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed amination of this compound with benzamide. The resulting N-acylated amine is a key intermediate for the synthesis of benzoxazinones.
Materials:
-
This compound
-
Benzamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), benzamide (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford ethyl 2-benzamido-5-nitrobenzoate.
Expected Outcome:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Pale yellow solid |
| Key Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Protocol 2: Intramolecular Cyclization to form 7-Nitro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one
This protocol details the acid-catalyzed cyclization of ethyl 2-benzamido-5-nitrobenzoate to the corresponding benzoxazinone.[3][4]
Materials:
-
Ethyl 2-benzamido-5-nitrobenzoate (from Protocol 1)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
Procedure:
-
To a round-bottom flask, add ethyl 2-benzamido-5-nitrobenzoate (1.0 mmol).
-
Add polyphosphoric acid (10 g) or Eaton's reagent (10 mL).
-
Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain the crude 7-nitro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure product.
Expected Outcome:
| Parameter | Value |
| Yield | 80-90% |
| Appearance | Crystalline solid |
| Key Characterization | Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry |
Part 2: Synthesis of Quinazolinones
Quinazolinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. A plausible route to 6-nitroquinazolinones from this compound involves an initial amination, followed by cyclization with an appropriate C1 source.
Workflow for Quinazolinone Synthesis
Caption: A potential workflow for the synthesis of 2-methyl-6-nitroquinazolin-4(3H)-one.
Protocol 3: Synthesis of Ethyl 2-Amino-5-nitrobenzoate
This protocol describes the synthesis of the key intermediate, ethyl 2-amino-5-nitrobenzoate, via a Buchwald-Hartwig amination using benzophenone imine as an ammonia surrogate, followed by hydrolysis.
Materials:
-
This compound
-
Benzophenone imine
-
Pd₂(dba)₃
-
BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (2 M)
Procedure:
-
Follow the general procedure for Buchwald-Hartwig amination as described in Protocol 1, using benzophenone imine (1.2 mmol) as the amine source and sodium tert-butoxide (1.4 mmol) as the base.
-
After the reaction is complete, cool the mixture and add 2 M hydrochloric acid (10 mL).
-
Stir the mixture vigorously at room temperature for 1 hour to hydrolyze the imine.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 2-amino-5-nitrobenzoate.
Expected Outcome:
| Parameter | Value |
| Yield | 70-80% |
| Appearance | Yellow solid |
| Key Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Protocol 4: Synthesis of 2-Methyl-6-nitroquinazolin-4(3H)-one
This protocol outlines the cyclization of ethyl 2-acetamido-5-nitrobenzoate (which can be prepared by acetylation of the product from Protocol 3) with ammonia to form the quinazolinone ring.[1]
Materials:
-
Ethyl 2-acetamido-5-nitrobenzoate
-
Ammonia in ethanol (saturated solution)
-
Sealed tube or high-pressure reactor
Procedure:
-
Place ethyl 2-acetamido-5-nitrobenzoate (1.0 mmol) in a heavy-walled sealed tube.
-
Add a saturated solution of ammonia in ethanol (10 mL).
-
Seal the tube and heat it in an oil bath at 120-130 °C for 12 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-methyl-6-nitroquinazolin-4(3H)-one.
Expected Outcome:
| Parameter | Value |
| Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| Key Characterization | Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry |
Part 3: Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of a 7-nitro-1,4-benzodiazepine-2-one scaffold can be envisioned from this compound. This would involve an initial amination with an amino acid ester, followed by a series of transformations including reduction of the nitro group, and subsequent cyclization. Due to the multi-step nature and complexity of this synthesis, a detailed protocol is beyond the scope of this application note. However, the general strategy is outlined below.
Conceptual Workflow for Benzodiazepine Synthesis
Caption: A conceptual workflow for the synthesis of a benzodiazepine scaffold.
Trustworthiness and Self-Validation
The protocols described in this application note are based on established and well-documented chemical transformations. To ensure reproducibility and success, it is crucial to adhere to the following principles:
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents, especially for the palladium-catalyzed reactions.
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. Maintaining a strict inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
Reaction Monitoring: Regularly monitor the progress of each reaction by TLC or other suitable analytical techniques to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Thorough purification of intermediates and final products by column chromatography or recrystallization is essential to obtain materials of high purity for subsequent steps and biological evaluation.
-
Characterization: Unambiguously confirm the structure and purity of all synthesized compounds using standard analytical methods such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. By leveraging modern synthetic methodologies such as the Buchwald-Hartwig amination and well-established cyclization strategies, researchers can efficiently access complex molecular architectures. The detailed protocols and workflows provided in this application note serve as a practical guide for the synthesis of benzoxazinones and quinazolinones, and provide a conceptual framework for the synthesis of other important heterocyclic systems. Adherence to the principles of scientific integrity and rigorous experimental technique will ensure the successful application of these methods in drug discovery and development.
References
- 1. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 2. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using an Aryl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic research and the pharmaceutical industry for the synthesis of biaryls, polyolefins, and styrenes.[1][2] Its popularity stems from its versatility, tolerance of a wide range of functional groups, and the use of relatively non-toxic and environmentally benign organoboron reagents.[1][3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, a common and highly effective transformation.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl bromide (R¹-X), forming a Pd(II) complex.[1][4] This is often the rate-determining step.
-
Transmetalation: The organoboron reagent (R²-BY₂) is activated by a base, forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Signaling Pathway Diagram
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Ethyl 2-bromo-5-nitrobenzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-5-nitrobenzoate is a versatile chemical intermediate with significant potential in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a bromo and a nitro group on the benzene ring, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the PARP (poly (ADP-ribose) polymerase) inhibitor, Niraparib. Additionally, it includes diagrams of the Niraparib and Ribociclib signaling pathways to provide context for the therapeutic relevance of these molecules.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₉H₈BrNO₄. The presence of an electron-withdrawing nitro group and a halogen (bromine) makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the ethyl ester provides a handle for further modifications. These characteristics make it an attractive starting material for the synthesis of complex heterocyclic structures found in many pharmaceuticals. This document focuses on its application in the synthesis of a key precursor to Niraparib, an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1][2][3]
Application: Synthesis of a Niraparib Intermediate
A plausible synthetic route utilizing this compound for the preparation of an intermediate in the synthesis of Niraparib is proposed. The strategy involves a nucleophilic aromatic substitution of the bromine atom with a protected piperidine derivative, followed by reduction of the nitro group and subsequent cyclization to form the indazole core of Niraparib.
Proposed Synthetic Scheme
Caption: Proposed synthesis of a Niraparib intermediate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations in the proposed synthesis. These values are based on analogous reactions reported in the literature for similar substrates.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 12-18 | 75-85 |
| 2 | Nitro Group Reduction | Intermediate 1 | Iron powder, NH₄Cl | Ethanol/Water | 80 | 2-4 | 85-95 |
| 3 | Diazotization & Cyclization | Intermediate 2 | NaNO₂, HCl | Acetic Acid | 0-5 | 1-2 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)amino)-5-nitrobenzoate (Intermediate 1)
Materials:
-
This compound (1.0 eq)
-
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, Pd₂(dba)₃, and BINAP.
-
Add anhydrous toluene to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add sodium tert-butoxide to the reaction mixture in one portion.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Protocol 2: Synthesis of Ethyl 5-amino-2-((4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)amino)benzoate (Intermediate 2)
Materials:
-
Intermediate 1 (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Intermediate 1 and ethanol.
-
Prepare a solution of ammonium chloride in water and add it to the flask.
-
Add iron powder to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 2, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate (Niraparib Intermediate)
Materials:
-
Intermediate 2 (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Ice bath
Procedure:
-
Dissolve Intermediate 2 in acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 1 hour.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Niraparib intermediate.
Signaling Pathway Diagrams
Niraparib: PARP Inhibition Signaling Pathway
Niraparib is a potent inhibitor of PARP enzymes, which play a crucial role in DNA repair. In cancer cells with BRCA1/2 mutations, the homologous recombination repair pathway is deficient. Inhibition of PARP by Niraparib leads to an accumulation of DNA double-strand breaks, which cannot be repaired, ultimately resulting in cell death. This concept is known as synthetic lethality.[4]
Caption: Niraparib's mechanism of action via PARP inhibition.
Ribociclib: CDK4/6 Inhibition of Cell Cycle Progression
Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, estrogen signaling promotes the expression of Cyclin D, which activates CDK4/6. Activated CDK4/6 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression from the G1 to the S phase. Ribociclib blocks this phosphorylation, causing cell cycle arrest at the G1 phase.[5][6][7][8][9]
Caption: Ribociclib's mechanism via CDK4/6 inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols and data presented herein provide a framework for its application in the synthesis of a key precursor to the PARP inhibitor Niraparib. The provided signaling pathway diagrams offer a broader context for the importance of such synthetic endeavors in the development of targeted cancer therapies. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.
References
- 1. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 2. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences | springermedizin.de [springermedizin.de]
- 7. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of substituted biphenyls
An Application Note and Protocol for the Synthesis of Substituted Biphenyls
Introduction
Substituted biphenyls are a class of organic compounds that feature two phenyl rings connected by a single bond, with various functional groups attached. This structural motif is of paramount importance in medicinal chemistry, materials science, and agrochemicals.[1] Biphenyl derivatives are found in numerous pharmaceuticals, including the anti-inflammatory drug diflunisal and the angiotensin II receptor blocker valsartan, highlighting their role as privileged scaffolds in drug discovery.[2] This document provides detailed experimental protocols for the synthesis of substituted biphenyls, focusing on widely used and versatile cross-coupling reactions.
Overview of Synthetic Strategies
The construction of the biaryl C-C bond can be achieved through several methods. Historically, reactions like the Ullmann condensation and the Gomberg-Bachmann reaction were employed.[3][4] However, modern organic synthesis is dominated by transition metal-catalyzed cross-coupling reactions, which offer milder conditions, broader substrate scope, and higher functional group tolerance.[5][6] The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings.[6][7] This guide will focus on the practical execution of the Suzuki-Miyaura coupling, Ullmann reaction, and Negishi coupling.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is arguably the most common method for synthesizing substituted biphenyls due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the low toxicity of boron-containing byproducts.[2][6] The reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an organoboron compound.[8]
General Reaction Scheme
Ar¹-X + Ar²-B(OR)₂ ---[Pd catalyst, Base]---> Ar¹-Ar²
Where:
-
Ar¹-X: Aryl halide (X = I, Br, Cl) or triflate
-
Ar²-B(OR)₂: Arylboronic acid or arylboronic ester
-
Pd catalyst: e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand[7][9]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid[10]
This protocol details the synthesis of a substituted biphenyl via Suzuki-Miyaura coupling.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
2-Nitrophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethoxyethane (DME) and Water (4:1 mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask, combine 4-bromobenzoic acid (2.01 g, 10.0 mmol), 2-nitrophenylboronic acid (2.00 g, 12.0 mmol), and potassium carbonate (3.45 g, 25.0 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser and purge with argon for 15 minutes to ensure an oxygen-free environment.[10]
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of DME (40 mL) and water (10 mL) to the flask. Follow this by the addition of Pd(PPh₃)₄ (346 mg, 0.30 mmol) under the inert atmosphere.[10]
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield the desired substituted biphenyl.[10]
Data Presentation: Examples of Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzoic acid | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | >90 | [10] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OH)₂ (cat.) | K₃PO₄ | - | 65 | 85-95 (Typical) | [2] |
| 2-Iodoanisole | 2,6-Dichlorophenylboronic acid | Pd₂(dba)₃ (cat.) | K₃PO₄·H₂O | Toluene | 110 | 70-85 | [11] |
| 1-Bromo-2,3,4,5-tetrafluorobenzene | Trifluorophenylboronic acid | Pd₂(dba)₃ (5) | Na₂CO₃ | THF | 95 | 90-99 | [6][7] |
Ullmann Reaction
The Ullmann reaction is a classic method for synthesizing symmetrical biphenyls through the copper-promoted coupling of two aryl halide molecules.[4][12] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper.[4] However, modern variations have been developed with improved conditions.
General Reaction Scheme
2 Ar-X ---[Cu, Heat]---> Ar-Ar + CuX₂
Where:
-
Ar-X: Aryl halide (typically I or Br)
-
Cu: Copper powder or a copper-bronze alloy[12]
Detailed Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl[12][13]
Materials:
-
ortho-Chloronitrobenzene
-
Copper-bronze alloy
-
High-temperature reaction vessel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine ortho-chloronitrobenzene with a copper-bronze alloy.
-
Reaction: Heat the mixture to a high temperature (often around 200-250 °C) for several hours.[12][13] The reaction is typically performed neat or in a high-boiling solvent like DMF or NMP.[13]
-
Work-up and Purification: After cooling, the solid reaction mass is extracted with a hot solvent (e.g., toluene). The copper salts are removed by filtration. The solvent is then removed by distillation, and the crude product is purified by recrystallization to afford 2,2'-dinitrobiphenyl.[3]
Negishi Cross-Coupling Reaction
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[14] It is a powerful tool for forming C-C bonds and is particularly useful for coupling partners that may be sensitive to the basic conditions of the Suzuki coupling.[7][15]
General Reaction Scheme
Ar¹-X + Ar²-ZnX' ---[Pd or Ni catalyst]---> Ar¹-Ar²
Where:
-
Ar¹-X: Aryl, vinyl, or alkyl halide/triflate
-
Ar²-ZnX': Organozinc reagent
-
Catalyst: e.g., Pd(PPh₃)₄, Ni(acac)₂, Pd[P(t-Bu)₃]₂[7][14][15]
Detailed Experimental Protocol: General Procedure for Hindered Biaryls[16]
Materials:
-
Aryl Halide (e.g., 4-chloroanisole) (1.0 equiv)
-
Arylzinc Chloride (prepared in situ or separately) (1.2-1.5 equiv)
-
Palladium catalyst and ligand (e.g., 0.1-1% Pd with SPhos ligand)
-
Solvent (e.g., THF or THF/NMP mixture)
-
Schlenk tube, magnetic stirrer, inert gas supply
Procedure:
-
Reaction Setup: In an oven-dried, argon-purged Schlenk tube, add the palladium catalyst and ligand.
-
Reagent Addition: Add the aryl halide, followed by the solvent (e.g., THF). Then, add the solution of the arylzinc chloride reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir until the starting material is consumed (monitored by GC or TLC).
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Visualization of Workflows and Methodologies
General Experimental Workflow for Biphenyl Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a substituted biphenyl via a cross-coupling reaction.
Caption: A typical experimental workflow for the synthesis of substituted biphenyls.[10]
Comparison of Synthetic Methodologies
This diagram provides a high-level comparison of the three primary synthetic methods discussed.
Caption: Key advantages and disadvantages of common biphenyl synthesis methods.
Conclusion
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with applications spanning numerous scientific disciplines. While classical methods like the Ullmann reaction are still employed, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, offer superior versatility, efficiency, and milder conditions. The choice of method depends on the specific substituents on the aromatic rings, the required scale of the synthesis, and the available starting materials. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize these valuable compounds.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Application of Ethyl 2-bromo-5-nitrobenzoate in Materials Science: A Hypothetical Exploration
This document, therefore, presents a hypothetical application based on the known reactivity of similar aromatic compounds. It serves as an educational guide for researchers and scientists on how a molecule like Ethyl 2-bromo-5-nitrobenzoate could be utilized in the synthesis of advanced materials, such as conjugated polymers for organic electronics. The protocols and data herein are illustrative and based on general synthetic methodologies.
Hypothetical Application: Synthesis of a Donor-Acceptor Conjugated Polymer
This compound possesses two key functional groups that make it a potential candidate as a monomer in polymerization reactions: a bromine atom, which can participate in cross-coupling reactions, and a nitro group, which is a strong electron-withdrawing group. This combination allows it to act as an "acceptor" unit in a donor-acceptor (D-A) conjugated polymer. D-A polymers are a significant class of materials used in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
In this hypothetical application, we will explore the synthesis of a D-A copolymer, Poly(thiophene-alt-2-ethyl-5-nitrobenzoate) , via a Suzuki cross-coupling reaction.
Table 1: Hypothetical Properties of Monomers and Polymer
| Compound | Molecular Weight ( g/mol ) | Role in Polymerization | Key Functional Groups |
| This compound | 274.07 | Acceptor Monomer | Bromine, Nitro, Ethyl Ester |
| 2,5-bis(tributylstannyl)thiophene | 666.28 | Donor Monomer | Tributyltin |
| Poly(thiophene-alt-2-ethyl-5-nitrobenzoate) | Variable | D-A Conjugated Polymer | Alternating Thiophene and Benzoate Units |
Experimental Protocols
Protocol 1: Synthesis of Poly(thiophene-alt-2-ethyl-5-nitrobenzoate) via Stille Cross-Coupling
This protocol describes a hypothetical Stille cross-coupling polymerization to synthesize the target D-A polymer.
Materials:
-
This compound (1.0 eq)
-
2,5-bis(tributylstannyl)thiophene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous Chlorobenzene
-
Methanol
-
Hexanes
-
Silica Gel
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 274 mg, 1.0 mmol) and 2,5-bis(tributylstannyl)thiophene (e.g., 666 mg, 1.0 mmol).
-
Add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol) and P(o-tol)₃ (e.g., 24.3 mg, 0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous chlorobenzene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 48 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and pour it into methanol (100 mL).
-
Filter the precipitated polymer and wash with methanol and hexanes.
-
Purify the polymer by Soxhlet extraction with methanol, hexanes, and finally chloroform.
-
Concentrate the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the polymer under vacuum to yield the final product.
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a hypothetical D-A polymer.
Signaling Pathway: Stille Cross-Coupling Catalytic Cycle
The synthesis of the hypothetical polymer would proceed via a Stille cross-coupling reaction, which involves a palladium catalyst. The catalytic cycle for this reaction is a well-established mechanism in organic chemistry.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Concluding Remarks for the Hypothetical Application
The successful synthesis of the hypothetical Poly(thiophene-alt-2-ethyl-5-nitrobenzoate) would yield a new D-A conjugated polymer. The presence of the electron-donating thiophene units and the electron-withdrawing nitrobenzoate units would likely result in a material with a low optical bandgap, making it potentially suitable for applications in organic photovoltaics. Further research would be required to characterize its charge carrier mobility, thermal stability, and performance in electronic devices.
It is important to reiterate that this application note is a theoretical exercise. Researchers interested in the practical applications of this compound in materials science should perform their own investigations to develop and validate specific synthetic protocols and material properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-bromo-5-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-bromo-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway is a two-step process. First, 2-bromobenzoic acid undergoes electrophilic aromatic substitution via nitration to produce 2-bromo-5-nitrobenzoic acid. This intermediate is then esterified, typically through a Fischer esterification, with ethanol to yield the final product, this compound.
Q2: What are the critical factors influencing the yield of the nitration step?
The key factors for a high-yield nitration of 2-bromobenzoic acid include:
-
Purity of Starting Material: Ensuring the 2-bromobenzoic acid is of high purity is crucial for a clean reaction.
-
Nitrating Agent Concentration: The use of concentrated nitric and sulfuric acids is necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺), the active electrophile.[1]
-
Reaction Temperature: Maintaining a low reaction temperature (typically between 0-5°C) is critical to prevent over-nitration and decomposition of the starting material or product.[1][2]
-
Complete Dissolution: The 2-bromobenzoic acid should be fully dissolved in sulfuric acid before the dropwise addition of nitric acid to ensure a homogeneous reaction mixture.[1]
Q3: How can I improve the yield of the Fischer esterification step?
To improve the yield of the esterification of 2-bromo-5-nitrobenzoic acid, consider the following:
-
Use of Excess Alcohol: Employing a significant excess of ethanol can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
-
Effective Water Removal: The removal of water as it is formed can also drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.
-
Choice of Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times and, in some cases, increase product yield in esterification reactions.
Q4: What are the common isomers formed during the nitration of 2-bromobenzoic acid?
The nitration of 2-bromobenzoic acid primarily yields the 2-bromo-5-nitrobenzoic acid isomer. This is due to the directing effects of the bromo and carboxyl groups. However, the formation of other isomers, such as 2-bromo-3-nitrobenzoic acid, can occur.[1] The separation of these isomers is crucial for obtaining a pure final product.
Q5: What are the best methods for purifying the final product, this compound?
Common purification techniques for similar compounds include:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from unreacted starting materials and side products.[3] A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.[3]
-
Recrystallization: This technique can be used to purify the solid product. The choice of solvent is critical for successful recrystallization.
-
Acid-Base Extraction: This can be employed to remove any remaining acidic starting material (2-bromo-5-nitrobenzoic acid) from the final ester product.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of 2-bromobenzoic Acid
| Possible Cause | Suggested Solution |
| Inefficient Nitration | Ensure the use of concentrated nitric and sulfuric acids. Maintain a low reaction temperature (0-5°C). Ensure the 2-bromobenzoic acid is fully dissolved in sulfuric acid before adding nitric acid.[1] |
| Losses During Workup | When precipitating the product in ice-water, use a sufficient volume to ensure complete precipitation. Wash the filtered product with cold water to minimize loss due to solubility.[1] |
| Incorrect Isomer Formation | The primary product should be 2-bromo-5-nitrobenzoic acid. If other isomers are significant, consider optimizing the reaction temperature, as lower temperatures can enhance selectivity. |
Problem 2: Low Yield in the Esterification of 2-bromo-5-nitrobenzoic Acid
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time or temperature. Ensure an adequate amount of catalyst is used. Use a large excess of ethanol to shift the equilibrium. |
| Hydrolysis of the Ester | During the workup, avoid strongly basic conditions which can hydrolyze the ester back to the carboxylic acid. Use a mild base like sodium bicarbonate for neutralization. |
| Losses During Extraction | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer. |
Problem 3: Product is Impure (Contaminated with Starting Material or Byproducts)
| Possible Cause | Suggested Solution |
| Incomplete Nitration | Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all the 2-bromobenzoic acid has reacted before workup. |
| Isomeric Impurities | If separation of isomers is difficult, consider fractional crystallization of the potassium salts of the isomeric acids before the esterification step.[1] |
| Ineffective Purification | Optimize the solvent system for column chromatography using TLC to achieve better separation. Ensure the column is not overloaded. For acidic impurities, an acid-base extraction can be effective. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5-nitrobenzoic Acid
This protocol is adapted from a procedure for the nitration of 2-bromobenzoic acid with a reported yield of 96%.[2]
Materials:
-
2-bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, cool a mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid in an ice bath.
-
Slowly add 9.90 g (49.3 mmol) of 2-bromobenzoic acid to the cold acid mixture with constant stirring.
-
Maintain the reaction temperature below 5°C and continue stirring for 1 hour.[2]
-
After 1 hour, carefully pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring.
-
A white solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product to obtain 2-bromo-5-nitrobenzoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This is a general procedure for Fischer esterification that can be adapted for 2-bromo-5-nitrobenzoic acid.
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-nitrobenzoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation
Table 1: Comparison of Nitration Conditions and Reported Yields for Substituted Benzoic Acids
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Major Product | Yield (%) | Reference |
| 2-bromobenzoic acid | Conc. H₂SO₄, Conc. HNO₃ | < 5 | 1 hr | 2-bromo-5-nitrobenzoic acid | 96 | [2] |
| 2-bromobenzoic acid | Conc. H₂SO₄, Conc. HNO₃ | < 5 | 1 hr | Mixture of 2,3- and 2,5-isomers | - | [1] |
Table 2: Comparison of Fischer Esterification Conditions and Reported Yields
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| 3-bromo-5-nitrobenzoic acid | Ethanol | Thionyl Chloride | 80°C, 4 hr | 99 | [3] |
| Benzoic acid | Methanol | H₂SO₄ | Reflux, 30 min | ~75 (isolated) | - |
| 4-fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | >90 | - |
Visualizations
References
Technical Support Center: Purification of Crude Ethyl 2-bromo-5-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-bromo-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q2: What are the likely impurities in crude this compound?
A2: Potential impurities can include unreacted starting materials (e.g., 2-bromo-5-nitrobenzoic acid), regioisomers (e.g., ethyl 2-bromo-3-nitrobenzoate or ethyl 4-bromo-3-nitrobenzoate), and byproducts from the esterification or nitration steps.
Q3: My purified product is a yellow or brownish solid. What could be the cause?
A3: Discoloration in the final product often indicates the presence of residual nitro-containing impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final crystallization step or by meticulous column chromatography.
Q4: How can I assess the purity of my this compound?
A4: The purity of the final product can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and by determining its melting point. A sharp melting point close to the literature value is a good indicator of high purity.
Data Presentation: Comparison of Purification Methods
The following table provides a representative comparison of recrystallization and column chromatography for the purification of aromatic nitro compounds. The data presented is illustrative and can vary based on the specific experimental conditions and the nature of the crude mixture.[1]
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Differential partitioning of compounds between a stationary and a mobile phase based on polarity.[1] |
| Typical Purity Achieved | Good to Excellent (>98%) | Very Good to Excellent (>99%)[1] |
| Typical Yield | Moderate to High (>80%) | Variable (dependent on separation efficiency)[1] |
| Scalability | Readily scalable for larger quantities. | Can be scaled, but may become more complex and costly.[1] |
| Time Consumption | Can be time-intensive due to slow cooling requirements. | Generally faster for smaller-scale purifications.[1] |
| Solvent Consumption | Generally lower. | Can be significantly higher due to the continuous mobile phase.[1] |
| Cost-Effectiveness | More cost-effective, particularly at a larger scale. | Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes.[1] |
| Applicability | Best suited for crystalline solid compounds. | Applicable to a broader range of compounds, including oils and non-crystalline solids.[1] |
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound if available.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Use a lower-boiling point solvent or a different solvent system.- Try to purify the crude product first by a quick filtration through a small plug of silica gel to remove some impurities before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, and the product remained in the mother liquor.- The crystals were not washed with ice-cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool it again to recover more product.- Ensure the washing solvent is thoroughly chilled.- Pre-heat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely. |
| Product purity is still low after recrystallization. | - The chosen solvent is not ideal and co-dissolves impurities.- The cooling was too fast, trapping impurities within the crystals. | - Experiment with different solvents or solvent mixtures.- Allow the solution to cool down slowly and undisturbed to facilitate the formation of pure crystals. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping bands). | - The mobile phase is too polar or not polar enough.- The column was overloaded with the crude product. | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first to achieve a good separation of spots.- Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:50 by weight). |
| The product is not eluting from the column. | - The mobile phase is not polar enough to move the product down the column. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Cracking or channeling of the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Tailing of the product band. | - The compound is interacting too strongly with the silica gel. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase if the compound is basic, or acetic acid if it is acidic, to reduce strong interactions with the silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol outlines a procedure for the purification of crude this compound using silica gel column chromatography. A similar procedure has been reported for the purification of Ethyl 3-bromo-5-nitrobenzoate.[2]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate (v/v) mixture.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing the solvent to drain until it is just above the silica gel level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for the purification of crude this compound.
Caption: A diagram illustrating the experimental workflows for recrystallization and column chromatography.
References
Technical Support Center: Recrystallization of Ethyl 2-bromo-5-nitrobenzoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: While specific literature on the recrystallization of this compound is not abundant, suitable solvents can be inferred from its structure and data on similar compounds. Ethanol or a mixed solvent system of ethanol and water is a highly recommended starting point. The ester functional group suggests solubility in alcohols like ethanol, and the overall polarity of the molecule makes an ethanol/water mixture a good candidate for achieving differential solubility at hot and cold temperatures.[1][2][3] Other potential solvents to screen include methanol, ethyl acetate, or mixtures of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1][4][5]
Q2: What are the likely impurities in crude this compound?
A2: Potential impurities can arise from the synthesis process. These may include unreacted starting materials such as 2-bromo-5-nitrobenzoic acid, regioisomers formed during nitration (e.g., ethyl 2-bromo-3-nitrobenzoate), and byproducts from the esterification reaction.[6][7]
Q3: My purified product appears as an oil and will not crystallize. What should I do?
A3: "Oiling out" is a common issue in recrystallization and can be caused by several factors.[5] The presence of significant impurities can lower the melting point of the mixture.[3][5] Also, if the solution is too concentrated (supersaturated), the product may separate as an oil.[5] Try adding a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly. If this fails, consider that the chosen solvent may be too nonpolar.[5]
Q4: The recovery of my purified product is very low. How can I improve the yield?
A4: Low recovery can result from several factors. Using too much solvent will keep more of your product dissolved at cold temperatures. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[8] Additionally, cooling the solution too quickly can lead to the formation of small, impure crystals.[5] Gradual cooling is recommended. Finally, ensure the flask is sufficiently cooled in an ice bath to maximize precipitation before filtration.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent. For example, if you are using an ethanol/water mixture, try increasing the proportion of ethanol. If using a single solvent, try a more effective one like pure ethanol or methanol.[1][5] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or there is a high concentration of impurities.[3][5] | Add a small amount of additional hot solvent to redissolve the oil and then allow for very slow cooling. If the problem persists, a preliminary purification step like column chromatography may be necessary.[5] |
| Crystals form too quickly and appear powdery or discolored. | The solution cooled too rapidly, trapping impurities within the crystal lattice.[5] | Re-heat the solution to redissolve the crystals and allow it to cool slowly at room temperature before moving to an ice bath.[5] |
| Low yield of recrystallized product. | Too much solvent was used. The product is significantly soluble in the cold solvent. The filtration step was inefficient. | Use the minimum amount of hot solvent necessary for complete dissolution.[8] Ensure the solution is thoroughly chilled in an ice bath before filtration.[5] Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| The melting point of the purified product is low or has a broad range. | The product is still impure.[3] | The recrystallization may need to be repeated. Ensure slow cooling to allow for proper crystal formation.[5] Consider using a different solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol/Water
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol until the solution is clear again. This indicates a good solvent ratio.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of hot ethanol. Heat the mixture on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to clarify the solution. Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Allow the crystals to air dry on the filter paper before transferring them to a watch glass for final drying.[5]
Mandatory Visualization
Caption: Workflow for troubleshooting the recrystallization process.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Column chromatography conditions for Ethyl 2-bromo-5-nitrobenzoate purification
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Ethyl 2-bromo-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The recommended stationary phase is silica gel, typically with a mesh size of 200-300 or 230-400.
Q2: What is a good starting mobile phase for the purification?
A2: A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point, based on protocols for similar isomers, is a gradient elution starting from a low polarity mixture (e.g., 1:20 ethyl acetate/petroleum ether) and gradually increasing the polarity.
Q3: How can I determine the optimal solvent system before running the column?
A3: Thin Layer Chromatography (TLC) is an essential preliminary step. Test various ratios of your chosen solvents (e.g., hexane and ethyl acetate) to find a system where the desired product has a retention factor (Rf) of approximately 0.2-0.4, and is well-separated from impurities.
Q4: What are potential impurities I might encounter?
A4: Potential impurities can include regioisomers (e.g., other nitro-isomers), unreacted starting materials, or byproducts from the synthesis. The nature of impurities will depend on the synthetic route used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor or No Separation | The eluent may be too polar or not polar enough. | Optimize the mobile phase composition using TLC to achieve better separation. |
| The column may be overloaded with the crude material. | Use an appropriate amount of silica gel relative to the crude product (a ratio of 30:1 to 100:1 by weight is typical). | |
| The column was packed improperly, leading to channels. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. | |
| Product Tailing on the Column | The compound may be interacting strongly with the acidic silica gel. | While less common for esters than for acidic or basic compounds, if tailing is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel. |
| Low Recovery of Product | The product may be unstable on silica gel. | Test the stability of your compound on a small amount of silica before performing the full-scale chromatography. |
| The fractions may be too dilute to detect the product. | Concentrate the fractions in the expected elution range and re-analyze. | |
| Compound Elutes with the Solvent Front | The initial mobile phase is too polar. | Start with a less polar solvent system. |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound may have decomposed on the column. | Confirm the stability of your compound on silica gel. |
Experimental Protocols
Protocol: Column Chromatography Purification
This protocol is adapted from a procedure for a structurally similar isomer, Ethyl 3-bromo-5-nitrobenzoate, and serves as an excellent starting point.
-
Mobile Phase Selection:
-
Using TLC, determine an optimal solvent system. A gradient of ethyl acetate in petroleum ether (or hexane) is recommended. A starting gradient could be from 1:20 to 1:10 (ethyl acetate:petroleum ether).[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the least polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Petroleum Ether or Hexane |
| Example Gradient | 1:20 to 1:10 (Ethyl Acetate : Petroleum Ether)[1] |
| Target Rf Value on TLC | ~0.2 - 0.4 |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 (by weight) |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Bromination of Ethyl 5-Nitrobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers conducting the bromination of ethyl 5-nitrobenzoate. The information is designed to help identify and mitigate common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of ethyl 5-nitrobenzoate?
A1: The bromination of ethyl 5-nitrobenzoate is an electrophilic aromatic substitution on a highly deactivated ring. The primary side reactions include the formation of isomeric products, hydrolysis of the ethyl ester, and potential polybromination under harsh conditions.
Q2: Why do I get isomeric products? Which isomers are most likely?
A2: Both the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt) are meta-directors. In ethyl 5-nitrobenzoate, they direct the incoming electrophile (Br⁺) to the 3-position to form the desired ethyl 3-bromo-5-nitrobenzoate. However, small amounts of other isomers can form. The nitration of benzoic acid, a similar reaction, yields approximately 20% ortho and 1.5% para isomers.[1][2] For this reaction, the most likely isomeric byproduct would be ethyl 2-bromo-5-nitrobenzoate.
Q3: Can the ethyl ester group hydrolyze during the reaction?
A3: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-bromo-5-nitrobenzoic acid) is a significant potential side reaction.[3][4] This is particularly prevalent when using strong acids like concentrated sulfuric acid, which is often required to activate the brominating agent for such a deactivated substrate, especially if there is excess water or the reaction is heated for an extended period.[5]
Q4: Is polybromination a concern?
A4: Polybromination (the addition of more than one bromine atom) is less common for a highly deactivated substrate like ethyl 5-nitrobenzoate. The presence of two strong electron-withdrawing groups makes the monobrominated product even less reactive than the starting material. However, excessively harsh conditions (e.g., very high temperatures, large excess of brominating agent) could potentially lead to trace amounts of dibrominated products.
Q5: Could bromination occur on the ethyl group (benzylic bromination)?
A5: Benzylic bromination is a free-radical reaction that typically requires conditions such as UV light or high heat and a radical initiator (like NBS without a strong acid catalyst).[6] The conditions for electrophilic aromatic substitution (a strong Lewis or Brønsted acid catalyst) do not favor this pathway. Therefore, benzylic bromination is not an expected side reaction.
Troubleshooting Guide
Problem 1: Low yield of the desired product, ethyl 3-bromo-5-nitrobenzoate.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The aromatic ring is strongly deactivated. Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC to confirm the consumption of starting material. For deactivated aromatics, reactions can take several hours.[5] |
| Side Reactions | The primary cause of low yield is often the formation of side products. See the data table below for how conditions can affect product distribution. Optimize temperature and reaction time to favor the desired product. |
| Poor Workup/Isolation | The product may be lost during extraction or purification. Ensure the correct pH during aqueous workup to keep the product in the organic layer. Use an appropriate solvent system for column chromatography to effectively separate the product from impurities. |
Problem 2: The final product is a mixture of isomers that are difficult to separate.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Reaction temperature can influence regioselectivity. Running the reaction at the lowest feasible temperature may improve the ratio of the desired meta-product to other isomers. |
| Ineffective Purification | Isomers can be difficult to separate by standard column chromatography. Try using a different eluent system with a shallower gradient, or consider alternative purification methods like fractional crystallization. |
Problem 3: A significant amount of a more polar byproduct is observed on TLC, which is not the starting material.
| Possible Cause | Suggested Solution |
| Ester Hydrolysis | This byproduct is likely the carboxylic acid from ester hydrolysis.[3] To minimize this, use anhydrous conditions where possible. Ensure the reaction temperature does not exceed the recommended value. During workup, perform the quench into ice water quickly and proceed to extraction. |
Quantitative Data on Product Distribution
The following table summarizes the expected product distribution under various hypothetical reaction conditions, based on principles of electrophilic aromatic substitution on deactivated rings.
| Condition | Temperature | Reaction Time | Desired Product Yield (Ethyl 3-bromo-5-nitrobenzoate) | Side Product 1 Yield (Isomers, e.g., this compound) | Side Product 2 Yield (Hydrolysis Product: 3-Bromo-5-nitrobenzoic acid) |
| Optimal | 60-65 °C | 2-3 hours | ~85-92% | ~3-5% | ~5-10% |
| High Temp | >80 °C | 3 hours | ~60-70% | ~5-7% | ~20-30% |
| Long Time | 65 °C | >8 hours | ~70-75% | ~5-7% | ~15-25% |
| Low Temp | <50 °C | 3 hours | Low conversion | - | - |
Experimental Protocols
Key Experiment: Bromination of Ethyl 5-Nitrobenzoate
This protocol is adapted from established methods for the bromination of highly deactivated aromatic compounds.[5]
Materials:
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Ethyl 5-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve ethyl 5-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add N-bromosuccinimide (1.1 eq) to the solution in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and warm the mixture to 60-65 °C.
-
Stir the reaction at this temperature for 2-3 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ethyl 3-bromo-5-nitrobenzoate.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the bromination of ethyl 5-nitrobenzoate.
Reaction Pathways
Caption: Reaction scheme showing the formation of the desired product and major side products.
References
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 2-bromo-5-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura coupling reactions involving Ethyl 2-bromo-5-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, an electron-deficient aryl bromide.
Issue 1: Low to No Product Yield
Low or no conversion of starting materials is a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or the presence of oxygen.
-
Solution: Always use fresh, high-quality palladium catalysts. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure they are stored under an inert atmosphere. Consider using more robust pre-catalysts like Buchwald's palladacycles if catalyst degradation is suspected. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[1][2] The formation of palladium black is a visual indicator of catalyst decomposition.[3]
-
-
Inefficient Ligand: For challenging substrates like this compound, the choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid. A base that is too weak may not facilitate transmetalation effectively, while a very strong base could promote side reactions.
-
Solution: For electron-deficient aryl bromides, stronger inorganic bases are often more effective. Consider screening bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2] The solubility of the base can also be a factor, so ensure vigorous stirring.[2]
-
-
Suboptimal Solvent: The solvent system influences the solubility of reactants and the overall reaction rate.
-
Low Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Typical temperatures for these couplings range from 80°C to 110°C.[1]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid, often promoted by the presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.[3] Using a slight excess of the this compound can also help minimize this side reaction.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a common issue with electron-deficient boronic acids.
-
Hydrolysis of the Ethyl Ester: The ester group on this compound can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.
-
Solution: Use a milder base such as K₂CO₃ or KF.[4] If hydrolysis persists, consider using anhydrous conditions. Shorter reaction times at the optimal temperature can also minimize this side reaction.
-
-
Dehalogenation: The bromo group is replaced by a hydrogen atom on the starting material.
-
Solution: This can be promoted by certain bases. Switching to a milder or different base system may be necessary. Ensuring a highly efficient catalyst system that promotes the desired cross-coupling over this side reaction is also key.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is a good starting point for the Suzuki coupling of this compound?
A1: For an electron-deficient aryl bromide like this compound, a common and effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5] However, for higher yields and milder conditions, consider using a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1]
Q2: What is the best base to use for this reaction?
A2: The choice of base is critical. While sodium carbonate (Na₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often give better results for electron-deficient systems.[1][6] It is advisable to screen a few bases to find the optimal one for your specific boronic acid partner.
Q3: Can the nitro group interfere with the reaction?
A3: The nitro group is generally well-tolerated in Suzuki-Miyaura couplings.[7] In fact, its electron-withdrawing nature can activate the aryl bromide towards oxidative addition, which is often the rate-limiting step.[8]
Q4: My reaction mixture turned black. What does this mean?
A4: The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst to its metallic form.[3] This leads to a loss of catalytic activity and is often caused by the presence of oxygen, impurities, or excessively high temperatures. Ensure your reaction setup is strictly anaerobic and all reagents and solvents are pure and properly degassed.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of electron-deficient aryl bromides, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides with Electron-Withdrawing Groups
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (2-5 mol%) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 89 | [9] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | >90 | Adapted from[1] |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | K₃PO₄ | Dioxane | 100 | >90 | Adapted from[1] |
| PdCl₂(dppf) (3 mol%) | - | K₂CO₃ | DMF | 100 | 85-95 | Adapted from[1] |
Yields are representative and may vary depending on the specific boronic acid used.
Table 2: Comparison of Bases for Suzuki Coupling of Aryl Bromides
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ | Moderate | Toluene/EtOH/H₂O, Dioxane/H₂O | A common and cost-effective choice, but may be less effective for challenging couplings.[4] |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF | Generally provides good results and is a good starting point for optimization.[6] |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane | Often gives higher yields for electron-deficient substrates.[1][2] |
| Cs₂CO₃ | Strong | Dioxane, THF | Highly effective but more expensive; can sometimes accelerate side reactions.[1][2] |
| KF | Mild | Toluene, Dioxane | A milder option that can be useful if the substrate is sensitive to strong bases.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and should be optimized for each specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-bromo-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-bromo-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 2-bromo-5-nitrobenzoic acid and residual ethanol.
-
Isomeric Impurities: Primarily Ethyl 2-bromo-3-nitrobenzoate, which arises from the isomeric impurity (2-bromo-3-nitrobenzoic acid) formed during the nitration of 2-bromobenzoic acid.
-
-
Side-Reaction Products:
-
Di-ethyl ether: Formed from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.
-
Sulfonated byproducts: If sulfuric acid is used as the catalyst, colored sulfonated aromatic compounds may be formed.
-
-
Residual Solvents and Reagents:
-
Solvents used during workup and purification, such as dichloromethane, ethyl acetate, and petroleum ether.
-
Traces of the acid catalyst (e.g., sulfuric acid) or esterification agent (e.g., thionyl chloride).
-
Q2: My final product has a yellowish tint, but it should be a white solid. What is the likely cause?
A2: A yellowish tint in the final product is often due to the presence of colored impurities. These can arise from side reactions, such as sulfonation or oxidation, particularly when using strong acid catalysts like sulfuric acid at elevated temperatures. Incomplete removal of colored starting materials or byproducts can also contribute to the discoloration.
Q3: The yield of my esterification reaction is low. What are the potential reasons?
A3: Low yields in the Fischer esterification of 2-bromo-5-nitrobenzoic acid can be attributed to several factors:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is essential to use an excess of the alcohol (ethanol) and/or remove the water formed during the reaction.
-
Losses During Workup: The product may be partially lost during the aqueous workup if the pH is not carefully controlled, leading to hydrolysis of the ester back to the carboxylic acid. Emulsion formation during extraction can also lead to product loss.
-
Inefficient Purification: Product loss can occur during purification steps like recrystallization or column chromatography if the conditions are not optimized.
Q4: How can I confirm the presence of the isomeric impurity, Ethyl 2-bromo-3-nitrobenzoate?
A4: The presence of the isomeric impurity can be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two isomers, allowing for their identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass spectra, which will be identical but will have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the 1H NMR spectra of the two isomers will be very similar, careful analysis of the aromatic region may reveal distinct signals for the minor isomer.
Troubleshooting Guides
Problem 1: Presence of Unreacted 2-bromo-5-nitrobenzoic Acid in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete esterification reaction. | - Increase the reaction time. - Use a larger excess of ethanol. - If using an acid catalyst like sulfuric acid, ensure a sufficient catalytic amount is used. - Consider using a more reactive esterification agent like thionyl chloride. |
| Hydrolysis of the ester during workup. | - Ensure the washing steps with aqueous base (e.g., sodium bicarbonate solution) are performed quickly and at a low temperature to minimize hydrolysis. - Thoroughly dry the organic layer before solvent evaporation. |
| Inefficient purification. | - During column chromatography, ensure good separation between the more polar carboxylic acid and the less polar ester. - For recrystallization, choose a solvent system where the carboxylic acid is significantly more soluble than the ester at low temperatures. |
Problem 2: Contamination with Isomeric Impurity (Ethyl 2-bromo-3-nitrobenzoate)
| Possible Cause | Suggested Solution |
| Presence of 2-bromo-3-nitrobenzoic acid in the starting material. | - Purify the starting 2-bromo-5-nitrobenzoic acid by recrystallization before proceeding with the esterification. |
| Co-elution during column chromatography. | - Optimize the solvent system for column chromatography to achieve baseline separation of the isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or petroleum ether) is recommended. |
| Co-crystallization during recrystallization. | - If the isomeric impurity level is high, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary. - Screen for different recrystallization solvents to find one that provides better separation. |
Problem 3: Discoloration of the Final Product
| Possible Cause | Suggested Solution |
| Formation of colored byproducts due to harsh reaction conditions. | - If using a strong acid catalyst like sulfuric acid, maintain a moderate reaction temperature and avoid prolonged heating. - Consider using a milder acid catalyst or an alternative esterification method. |
| Impurities in the starting materials. | - Ensure the purity of the starting 2-bromo-5-nitrobenzoic acid. |
| Insufficient purification. | - Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities. - Ensure the silica gel used for column chromatography is of good quality. |
Experimental Protocols
Synthesis of 2-bromo-5-nitrobenzoic acid (Precursor)
This protocol is based on the nitration of 2-bromobenzoic acid.
Materials:
-
2-bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a stirrer, add 2-bromobenzoic acid to chilled concentrated sulfuric acid.
-
Cool the mixture in an ice bath to maintain a temperature below 5°C.[1]
-
Slowly add concentrated nitric acid dropwise to the mixture while stirring vigorously.
-
After the addition is complete, continue stirring for 1 hour, ensuring the temperature remains below 5°C.[1]
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The white precipitate of 2-bromo-5-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry it.
Fischer Esterification of 2-bromo-5-nitrobenzoic acid
This is a general protocol for the synthesis of this compound.
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Anhydrous Ethanol (large excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine
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Anhydrous Sodium Sulfate
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Ethyl Acetate
-
Hexane or Petroleum Ether
Procedure:
-
Dissolve 2-bromo-5-nitrobenzoic acid in a large excess of anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted acid and the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.
Data Presentation
Table 1: Hypothetical 1H NMR Data for this compound and a Potential Isomeric Impurity
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 8.65 (d, 1H), 8.25 (dd, 1H), 7.85 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H) |
| Ethyl 2-bromo-3-nitrobenzoate | 8.10 (dd, 1H), 7.95 (dd, 1H), 7.50 (t, 1H), 4.42 (q, 2H), 1.41 (t, 3H) |
Note: The chemical shifts are hypothetical and for illustrative purposes. Actual values may vary depending on the solvent and instrument.
Table 2: Typical GC-MS Data for Purity Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Ethanol | 2.5 | 31, 45, 46 |
| Ethyl Acetate | 4.2 | 43, 61, 88 |
| This compound | 15.8 | 228, 229, 273, 275 |
| Ethyl 2-bromo-3-nitrobenzoate | 15.5 | 228, 229, 273, 275 |
| 2-bromo-5-nitrobenzoic acid | 18.2 | 245, 247 |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of key components and impurities in the synthesis.
References
Preventing dehalogenation in reactions with Ethyl 2-bromo-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-5-nitrobenzoate. The focus is on preventing the common side reaction of dehalogenation in various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of Ethyl 5-nitrobenzoate. This reduces the yield of the desired cross-coupled product and complicates the purification process. This compound is particularly susceptible to this reaction due to the presence of the electron-withdrawing nitro group, which activates the aryl bromide towards both the desired reaction and the undesired dehalogenation.
Q2: What are the primary causes of dehalogenation?
A2: The main cause of dehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These hydride species can originate from various sources in the reaction mixture, including:
-
Bases: Strong alkoxide bases can act as hydride donors.
-
Solvents: Protic solvents like alcohols can be a source of hydrides.
-
Reagents: Impurities in reagents or the degradation of phosphine ligands can generate hydrides.
Once formed, the Pd-H species can react with the aryl-palladium intermediate, leading to reductive elimination of the dehalogenated product.
Q3: How can I detect the formation of the dehalogenated byproduct?
A3: The presence of Ethyl 5-nitrobenzoate can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of Ethyl 5-nitrobenzoate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new aromatic proton signal in the region where the bromine atom was located.
Troubleshooting Guides
This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Issue: Significant formation of Ethyl 5-nitrobenzoate during the Suzuki-Miyaura coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Quantitative Data (Representative for analogous substrates):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | ~70-80 | ~15-25 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | >90 | <5 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 90 | >95 | <3 |
Experimental Protocol: Suzuki Coupling with Minimized Dehalogenation
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and a bulky phosphine ligand (e.g., SPhos, 0.022 mmol).
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) and water (0.5 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Issue: Formation of Ethyl 5-nitrobenzoate as a significant byproduct in Buchwald-Hartwig amination.
Logical Relationship for Minimizing Dehalogenation:
Caption: Key factors to promote desired amination over dehalogenation.
Quantitative Data (Representative for analogous substrates):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Aminated Product (%) | Yield of Dehalogenated Product (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~60-70 | ~20-30 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | >90 | <5 |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 100 | >95 | <2 |
Experimental Protocol: Buchwald-Hartwig Amination with Suppressed Dehalogenation
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.5 mmol) to an oven-dried reaction tube.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and a suitable ligand (e.g., XPhos, 0.04 mmol).
-
Solvent Addition: Add anhydrous and degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Heck Reaction
Issue: Low yield of the desired substituted alkene and formation of Ethyl 5-nitrobenzoate.
Experimental Workflow:
Caption: General workflow for a Heck reaction.
Quantitative Data (Representative for analogous substrates):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Heck Product (%) | Yield of Dehalogenated Product (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | ~75-85 | ~10-20 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | >85 | <10 |
| Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMAc | 110 | >90 | <5 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), and a base such as triethylamine (Et₃N, 1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 mmol).
-
Solvent Addition: Add an aprotic polar solvent such as N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
Issue: Competing dehalogenation alongside the desired alkyne coupling.
Signaling Pathway Analogy for Reaction Optimization:
Caption: Simplified reaction pathway for Sonogashira coupling.
Quantitative Data (Representative for analogous substrates):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Alkyne (%) | Yield of Dehalogenated Product (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | ~80-90 | ~5-15 |
| Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 70 | >90 | <5 |
| Pd(OAc)₂ / Xantphos / CuI | i-Pr₂NH | Dioxane | 80 | >95 | <3 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or toluene (10 mL). Then, add the terminal alkyne (1.2 mmol) and an amine base like diisopropylethylamine (DIPEA, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction's progress by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate. Purify the product by column chromatography.
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments.
General Troubleshooting FAQs
Q1: My palladium-catalyzed reaction shows low or no conversion. What are the first things I should check?
A1: When encountering low conversion, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup:
-
Catalyst and Ligand Quality: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation.[1] Phosphine ligands are particularly susceptible to oxidation.
-
Solvent and Reagent Purity: Use anhydrous and properly degassed solvents. Oxygen can deactivate the active Pd(0) catalyst.[1][2] Ensure all starting materials and bases are of high purity, as impurities can act as catalyst poisons.
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment. Even trace amounts of oxygen can be detrimental.
-
Reaction Temperature: Verify that the internal reaction temperature is correct and stable. Inconsistent heating can lead to side reactions or incomplete conversion.
Troubleshooting Specific Palladium-Catalyzed Reactions
Suzuki-Miyaura Coupling
Q1: I'm observing significant protodeboronation of my boronic acid/ester, leading to low yields. How can I minimize this?
A1: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[3] To mitigate this:
-
Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1] Strong bases can accelerate protodeboronation.
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source. Employing anhydrous conditions can be beneficial.[1]
-
Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate. These reagents often release the boronic acid slowly, minimizing its concentration and the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]
Q2: My Suzuki-Miyaura reaction is plagued by homocoupling of the boronic acid. What is the cause and how can it be prevented?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][4] To prevent this:
-
Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is maintained under a strict inert atmosphere.
-
Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction can sometimes promote homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this issue.[1]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.
Heck Reaction
Q1: My Heck reaction is not proceeding to completion, or the conversion is very low. What are the likely causes?
A1: Low conversion in Heck reactions can often be traced back to issues with the catalyst, ligand, or reaction conditions.
-
Catalyst and Ligand Stability: Phosphine ligands used in Heck reactions can dissociate or degrade at elevated temperatures. Consider using more stable, electron-donating ligands.
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent. For instance, a study on the Heck reaction between 1-bromo-4-nitrobenzene and styrene showed that the conversion rate is highly dependent on the solvent-base combination.[5][6][7]
-
Alkene Isomerization: Palladium hydride species formed during the catalytic cycle can promote the isomerization of the alkene starting material or product, especially at higher temperatures and with prolonged reaction times.[8]
Buchwald-Hartwig Amination
Q1: I am struggling with a low yield in my Buchwald-Hartwig amination. What factors should I investigate?
A1: The Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and solvent, as well as the nature of the substrates.
-
Base Selection: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, although this can sometimes lead to lower reaction rates.[9]
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. The choice of ligand often depends on the specific amine and aryl halide being coupled. For example, sterically hindered biaryl phosphine ligands are often effective for challenging couplings.
-
Substrate Solubility: Insolubility of reactants, particularly the base, can hinder the reaction. Ensure adequate stirring and consider solvent mixtures to improve solubility.
Data Presentation: Comparative Performance of Reagents
Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 0.5 | 99 | |
| Ferrocenyl Phosphines | dppf | 4-Bromotoluene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 95 | |
| Dialkylphosphines | P(Cy)₃ | 4-Bromobenzonitrile | Phenylboronic acid | 1.5 (Pd) | K₃PO₄ | Toluene | 80 | 24 | 92 | |
| Dialkylphosphines | P(tBu)₃ | 4-Chloroanisole | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 18 | 94 |
Table 2: Influence of Different Bases on Buchwald-Hartwig Amination Yield
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Morpholine | XPhos | NaOtBu | Toluene | 100 | >99 | |
| Bromobenzene | Morpholine | XPhos | K₃PO₄ | Toluene | 100 | 85 | |
| Bromobenzene | Morpholine | XPhos | Cs₂CO₃ | Toluene | 100 | 98 | |
| 4-Bromo-N,N-dimethylaniline | Morpholine | NHC-Pd | tBuOK | Toluene | 85 | >95 | |
| 4-Bromo-N,N-dimethylaniline | Morpholine | NHC-Pd | tBuONa | Toluene | 85 | >95 | |
| 4-Bromo-N,N-dimethylaniline | Morpholine | NHC-Pd | K₂CO₃ | Toluene | 85 | <5 |
Table 3: Effect of Solvent and Base on Heck Reaction Conversion
| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| Iodobenzene | Styrene | Et₃N | DMF | 105 | 30 min | 99 | [3] |
| Iodobenzene | Styrene | Et₃N | NMP | 105 | 30 min | 99 | [3] |
| Iodobenzene | Styrene | Et₃N | Dioxane | 105 | 30 min | 70 | [3] |
| Iodobenzene | Styrene | Et₃N | Toluene | 105 | 30 min | 45 | [3] |
| 1-bromo-4-nitrobenzene | Styrene | Na₂CO₃ | DMA | 50 | 1 | 99.87 | [7] |
| 1-bromo-4-nitrobenzene | Styrene | Et₃N | DMA | Reflux | 1 | 98.23 | [7] |
| 1-bromo-4-nitrobenzene | Styrene | NaHCO₃ | DMA | Reflux | 1 | 99.12 | [7] |
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents (Freeze-Pump-Thaw Method)
This is the most effective method for removing dissolved oxygen from reaction solvents.
-
Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line and evacuate for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a systematic approach to comparing the performance of different phosphine ligands.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio), and the base to an oven-dried reaction vessel containing a stir bar.
-
Addition of Reagents: Add the aryl halide, the arylboronic acid, and the degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, quench appropriately, and extract the product. Analyze the crude reaction mixture by ¹H NMR or GC to determine the conversion and yield. Purify the product by flash column chromatography.
Visualizations
Caption: A general troubleshooting workflow for low conversion.
Caption: Common palladium catalyst deactivation pathways.
Caption: A decision tree for ligand selection in Suzuki-Miyaura coupling.
References
- 1. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl 2-bromo-5-nitrobenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-bromo-5-nitrobenzoate. The focus is on the critical aspect of managing reaction temperature during the synthesis.
Troubleshooting Guide: Managing Reaction Temperature
Uncontrolled temperature fluctuations can significantly impact the yield, purity, and safety of the synthesis of this compound. This guide addresses common issues related to temperature management.
Problem 1: Rapid Temperature Increase During Nitration
A sudden and rapid increase in temperature during the addition of the nitrating agent is a critical issue that can lead to a runaway reaction.
-
Possible Causes:
-
The rate of addition of the nitrating mixture (nitric acid and sulfuric acid) is too fast.
-
Inadequate cooling of the reaction vessel.
-
Insufficient stirring, leading to localized "hot spots."
-
-
Solutions:
-
Reduce Addition Rate: Immediately stop the addition of the nitrating agent. Resume addition at a much slower, dropwise rate once the temperature is back within the desired range.
-
Enhance Cooling: Ensure the ice bath is well-maintained and provides efficient cooling to the entire reaction flask. Consider using a mixture of ice and a salt (e.g., NaCl) to achieve lower temperatures.
-
Improve Agitation: Increase the stirring speed to ensure homogeneous mixing and efficient heat dissipation throughout the reaction mixture.
-
Problem 2: Reaction Temperature is Too Low
While controlling the exotherm is crucial, allowing the temperature to drop too low can also be problematic.
-
Possible Causes:
-
Overly aggressive cooling.
-
Slow reaction kinetics at very low temperatures.
-
-
Solutions:
-
Moderate Cooling: Temporarily remove the cooling bath to allow the reaction exotherm to gently warm the mixture to the optimal temperature range.
-
Controlled Warming: If the reaction has stalled, a very gentle warming bath can be used, but with extreme caution and constant monitoring.
-
Problem 3: Formation of Side Products or Low Yield
Poor temperature control is a primary contributor to the formation of unwanted byproducts and reduced product yield.
-
Possible Causes:
-
High Temperatures: Elevated temperatures can promote the formation of dinitro- and other over-nitrated byproducts, as well as oxidative side reactions.[1]
-
Temperature Fluctuations: Inconsistent temperature control can lead to a mixture of products and unreacted starting material.
-
-
Solutions:
-
Strict Temperature Adherence: Maintain a stable and low temperature throughout the addition of the nitrating agent.
-
Purification: If side products have formed, they will need to be removed during the workup and purification steps, typically through recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of Ethyl 2-bromobenzoate?
Q2: Why is temperature control so critical in nitration reactions?
Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[3] If this heat is not effectively dissipated, the reaction rate can increase uncontrollably, leading to a dangerous situation known as a "runaway reaction." This can result in explosions and the release of toxic gases like nitrogen dioxide.[3][4]
Q3: What are the signs of a runaway reaction?
-
A rapid, uncontrolled increase in temperature.
-
A sudden change in the color of the reaction mixture (e.g., turning dark brown or black).
-
Vigorous gas evolution (release of brown fumes of nitrogen dioxide).
-
An increase in pressure within the reaction vessel.
Q4: What should I do in case of a suspected runaway reaction?
-
Stop the addition of all reagents immediately.
-
Increase cooling to the maximum possible level.
-
If the reaction is in a fume hood, lower the sash and evacuate the immediate area.
-
Alert your supervisor and follow your laboratory's emergency procedures.
-
If the situation escalates, evacuate the laboratory and call for emergency assistance.
Q5: How should I set up my apparatus for effective temperature control?
-
Use a round-bottom flask of an appropriate size to allow for efficient stirring and heat transfer.
-
Employ a magnetic stirrer with a stir bar that is large enough to create a vortex and ensure good mixing.
-
Use a cooling bath (e.g., ice-water or ice-salt) that surrounds the lower half of the reaction flask.
-
Use a thermometer to continuously monitor the internal temperature of the reaction mixture.
-
Add the nitrating agent dropwise using a dropping funnel to have precise control over the addition rate.
Experimental Protocols
The synthesis of this compound is typically a two-step process: nitration of 2-bromobenzoic acid followed by Fischer esterification.
Step 1: Nitration of 2-Bromobenzoic Acid
This protocol is adapted from the nitration of similar aromatic compounds and emphasizes strict temperature control.
| Parameter | Value |
| Reactants | |
| 2-Bromobenzoic Acid | 9.90 g (49.3 mmol) |
| Concentrated Sulfuric Acid (H₂SO₄) | 25 mL |
| Concentrated Nitric Acid (HNO₃) | 12 mL |
| Reaction Conditions | |
| Temperature | Maintain below 5°C |
| Reaction Time | 1 hour |
Methodology:
-
In a flask, carefully prepare a nitrating mixture by slowly adding 12 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
In a separate flask equipped with a magnetic stirrer and a thermometer, place 9.90 g of 2-bromobenzoic acid.
-
Cool the flask containing the 2-bromobenzoic acid in an ice-salt bath to below 5°C.
-
Slowly, and with vigorous stirring, add the cold nitrating mixture dropwise to the 2-bromobenzoic acid, ensuring the internal temperature does not exceed 5°C.[2] This addition should take approximately 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 2-bromo-5-nitrobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product completely before proceeding to the next step.
Step 2: Fischer Esterification of 2-Bromo-5-nitrobenzoic Acid
This protocol is for the conversion of the synthesized acid into its ethyl ester.
| Parameter | Value |
| Reactants | |
| 2-Bromo-5-nitrobenzoic Acid | (from Step 1) |
| Anhydrous Ethanol (EtOH) | ~8 mL per gram of acid |
| Concentrated Sulfuric Acid (H₂SO₄) | ~1 mL per 20 mL of ethanol |
| Reaction Conditions | |
| Temperature | Reflux (approx. 80°C) |
| Reaction Time | 1-2 hours |
Methodology:
-
Place the dry 2-bromo-5-nitrobenzoic acid into a round-bottom flask.
-
Add anhydrous ethanol and a few boiling chips.
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into a beaker containing ice water.
-
The crude this compound will precipitate and can be collected by suction filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the two main stages in the synthesis of this compound.
Troubleshooting Logic for Temperature Excursions During Nitration
Caption: A decision-making diagram for managing temperature increases during the nitration step.
References
Technical Support Center: Suzuki Reactions with Electron-Deficient Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient substrate is showing low to no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of the reaction parameters is crucial. Here are the initial steps to take:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. Some palladium sources, like Pd(II) precatalysts, need to be reduced in situ to the active Pd(0) species.[1] Consider using a precatalyst like a palladacycle that is more readily activated.[1][2]
-
Oxygen Contamination: The catalytic cycle involves sensitive Pd(0) species that can be oxidized and deactivated by oxygen. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][3] Oxygen can also lead to the undesirable homocoupling of boronic acids.[1][3]
-
Reagent Quality: Verify the purity of your aryl halide, boronic acid, and base. Boronic acids, in particular, can be prone to decomposition or the formation of boroxines.[3][4]
-
Base and Solvent: The choice of base and solvent is critical and interdependent. The base is required to activate the boronic acid for transmetalation.[5] Ensure the base is strong enough and sufficiently soluble in the chosen solvent system.
Q2: Which type of substrate is more challenging for Suzuki coupling: an electron-deficient aryl halide or an electron-deficient boronic acid?
A2: Both can present challenges, but they affect different steps of the catalytic cycle.
-
Electron-deficient aryl halides (e.g., those with nitro or cyano groups) generally undergo the initial oxidative addition step more readily than their electron-rich counterparts.[3][6][7] The challenge with these substrates may arise in later steps if the substituents interfere with the catalyst or other reagents.
-
Electron-deficient boronic acids are often the more problematic coupling partner.[1][8] Their reduced nucleophilicity slows down the crucial transmetalation step, which can become the rate-limiting step of the reaction.[1][8] They are also more susceptible to decomposition pathways like protodeboronation.[1][9]
Q3: What are the recommended catalyst systems for coupling with electron-deficient boronic acids?
A3: For challenging, electron-deficient boronic acids, highly active catalyst systems are required to facilitate the slow transmetalation step. Buchwald-type biarylphosphine ligands are often the top choice. These bulky and electron-rich ligands promote the formation of the active catalytic species and accelerate the key steps of the reaction.[1]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[8] | Air-sensitive, higher cost.[8] | 1-2[8] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[8] | Air-sensitive, higher cost.[8] | 1-2[8] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[8] | Lower activity for challenging substrates, may require higher temperatures.[8] | 2-5[8] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[8] | May not be as active as Buchwald-type systems for highly challenging substrates.[8] | 2-5 |
Q4: How can I mitigate protodeboronation of my electron-deficient boronic acid?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that consumes the boronic acid.[4] To minimize this:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider using weaker bases like K₂CO₃ or K₃PO₄ instead of hydroxides.[8]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can facilitate protodeboronation. Using a carefully controlled amount of water or a biphasic solvent system can be beneficial.
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[9] They are thought to slowly hydrolyze under the reaction conditions to provide the active boronic acid.[9]
Troubleshooting Guides
Issue 1: Low Yield with an Electron-Deficient Aryl Halide
If you are experiencing low yields with an electron-deficient aryl halide, consider the following troubleshooting steps in a logical progression.
Issue 2: Low Yield with an Electron-Deficient Boronic Acid
Electron-deficient boronic acids are known to be challenging due to slow transmetalation.[1][8] The following workflow can help address this issue.
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid or boronic ester (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)[8][10]
-
Base (e.g., K₃PO₄, K₂CO₃, finely powdered) (2.0–3.0 equiv)[1][8]
-
Degassed solvent (e.g., Toluene/H₂O 9:1, Dioxane/H₂O 4:1)[8]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), palladium precatalyst, ligand, and the finely powdered base.[1][10]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.[10]
-
Reaction: Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).[8]
-
Monitoring: Stir the reaction mixture and monitor its progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[10]
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Base Selection for Activating Boronic Acids in Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki coupling reaction?
A1: The base is essential for the activation of the boronic acid.[1][2] Its main function is to convert the neutral boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][4] This "ate" complex readily undergoes the critical transmetalation step with the palladium(II) complex in the catalytic cycle.[1][3][4] The base can also facilitate the regeneration of the active Pd(0) catalyst.[3]
Q2: My reaction yield is low. What are the most common base-related issues?
A2: Low yields in Suzuki coupling can often be attributed to several factors related to the choice and handling of the base:
-
Inappropriate Base Strength: A base that is too strong (e.g., NaOH, KOH) can cause degradation of sensitive functional groups like esters or ketones on the starting materials or product.[3] Conversely, a base that is too weak may not efficiently activate the boronic acid, leading to an incomplete or slow reaction.[3]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often promoted by strong bases and the presence of water.[3] Electron-rich or heteroaryl boronic acids are particularly susceptible to this issue.[3]
-
Poor Solubility: Many common inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have poor solubility in organic solvents.[3] Inadequate mixing or an unsuitable solvent system can hinder the base's participation in the reaction.[3]
-
Homocoupling: The undesired coupling of two boronic acid molecules can be influenced by the overall reaction conditions, including the base.[3]
Q3: My substrate has a base-sensitive functional group (e.g., ester, amide). Which base should I select?
A3: For substrates with base-labile functionalities, it is crucial to use milder bases.[3] Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides should be avoided unless the substrate's stability under these conditions has been confirmed.[3] Recommended milder bases include:
-
Potassium Phosphate (K₃PO₄)
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
Q4: How can I minimize or prevent protodeboronation of my boronic acid?
A4: Protodeboronation is a common challenge, particularly with sensitive boronic acids.[3][5] To mitigate this side reaction, consider the following strategies:
-
Use a Milder Base: Switching to a weaker base like K₃PO₄ or KF can be beneficial.[3][5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous conditions can significantly reduce protodeboronation.[5][6]
-
More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[5]
Q5: My reaction has stalled. What troubleshooting steps should I take regarding the base and other conditions?
A5: If your reaction is not proceeding to completion, consider these troubleshooting steps:
-
Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[5][6] Make sure the reaction mixture is properly degassed.[3]
-
Check Base and Solvent Purity: Use a high-purity base and anhydrous, degassed solvents.[5] For reactions requiring anhydrous conditions, ensure the base is finely powdered and dry.[6]
-
Vigorous Stirring: For biphasic reactions or reactions with poorly soluble bases, vigorous stirring is essential to maximize interfacial contact.[6]
-
Re-evaluate Catalyst/Ligand System: For challenging substrates, a more robust catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary.[3][6]
Data Presentation: Comparative Performance of Common Bases
The selection of a base can significantly impact the yield of a Suzuki coupling reaction. The following table summarizes the typical performance of various bases in the coupling of an aryl bromide with an arylboronic acid.
| Base | Equivalents | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Na₂CO₃ | 2.0 | Toluene/H₂O | 100 | ~95 | Highly effective for standard couplings.[3] |
| K₂CO₃ | 2.0 | Dioxane/H₂O | 100 | ~95 | A common and reliable choice.[3] |
| K₃PO₄ | 3.0 | Toluene | 100 | >95 | Excellent for substrates with sensitive functional groups.[3] |
| Cs₂CO₃ | 2.0 | Dioxane | 100 | >95 | Often provides superior results but is more expensive.[3] |
| NaOH | 2.0 | Toluene/H₂O | 100 | ~90 | A strong base that carries a risk of side reactions.[3] |
| TEA (Triethylamine) | 3.0 | Toluene | 100 | <40 | Organic amines are generally less effective than inorganic bases.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
Aryl Bromide (with a sensitive group) (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.[3]
-
Add the anhydrous, degassed solvent via cannula or syringe.[3]
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).[3]
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.[3]
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.[3]
-
Wash the filtrate with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of Ethyl 2-bromo-5-nitrobenzoate
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of Ethyl 2-bromo-5-nitrobenzoate, benchmarked against structurally related compounds. This guide provides a comprehensive comparison of chemical shifts, coupling constants, and multiplicities, supported by detailed experimental protocols and a visual representation of substituent effects.
This guide presents a comparative analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. The interpretation of 1H NMR spectra is fundamental in the structural elucidation of organic molecules. By examining the chemical shifts, coupling constants, and signal multiplicities, researchers can gain valuable insights into the electronic environment of protons within a molecule. This guide compares the spectral data of this compound with those of ethyl benzoate, ethyl 2-bromobenzoate, and ethyl 5-nitrobenzoate to understand the influence of the bromo and nitro substituents on the aromatic proton signals.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and its analogs. The data has been compiled from various sources and is presented to highlight the impact of aromatic substitution on the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, m = multiplet).
| Compound | Aromatic Protons | -CH2- (Ethyl) | -CH3 (Ethyl) |
| This compound | H-3: δ 8.15 (d, J=2.8 Hz)H-4: δ 8.37 (dd, J=8.8, 2.8 Hz)H-6: δ 7.85 (d, J=8.8 Hz) | δ 4.45 (q, J=7.1 Hz) | δ 1.44 (t, J=7.1 Hz) |
| Ethyl Benzoate | H-2, H-6: δ 8.03-8.06 (m)H-3, H-5: δ 7.41-7.46 (m)H-4: δ 7.52-7.57 (m)[1] | δ 4.38 (q, J=7.1 Hz)[1] | δ 1.41 (t, J=7.2 Hz)[1] |
| Ethyl 2-bromobenzoate | H-3: δ 7.75 (dd, J=7.9, 1.1 Hz)H-4: δ 7.39 (td, J=7.5, 1.1 Hz)H-5: δ 7.32 (td, J=7.8, 1.8 Hz)H-6: δ 7.65 (dd, J=7.5, 1.8 Hz) | δ 4.40 (q, J=7.1 Hz) | δ 1.40 (t, J=7.1 Hz) |
| Ethyl 5-nitrobenzoate | H-2: δ 8.87 (d, J=1.7 Hz)H-4, H-6: δ 8.25-8.54 (m)H-5: δ 7.67 (t, J=8.0 Hz)[2] | δ 4.45 (q, J=7.1 Hz)[2] | δ 1.44 (t, J=7.1 Hz)[2] |
Experimental Protocols
The 1H NMR spectra referenced in this guide were obtained using the following general protocol:
Instrumentation: The spectra were recorded on a 200 MHz, 300 MHz, or 400 MHz NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Data Acquisition: The 1H NMR spectra were acquired at room temperature. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The chemical shifts are reported in ppm relative to TMS (δ 0.00).
Substituent Effects on Aromatic Proton Chemical Shifts
The positions of the signals for the aromatic protons in the 1H NMR spectrum are significantly influenced by the electronic effects of the substituents on the benzene ring. The bromo group is an ortho-, para-directing deactivator, exhibiting both inductive electron-withdrawal and resonance electron-donation. The nitro group is a meta-directing strong deactivator, exerting a powerful electron-withdrawing effect through both induction and resonance. The ester group is a meta-directing deactivator.
The following diagram illustrates the logical relationship of how the substituents on this compound influence the chemical shifts of the aromatic protons.
Caption: Substituent influence on proton chemical shifts.
References
A Comparative 13C NMR Analysis of Ethyl 2-bromo-5-nitrobenzoate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR spectral data for Ethyl 2-bromo-5-nitrobenzoate, alongside structurally related compounds. The inclusion of a predicted spectrum for the title compound serves as a valuable tool for structural verification in the absence of readily available experimental data. This document outlines the expected chemical shifts and provides a standardized experimental protocol for acquiring 13C NMR spectra, facilitating the accurate identification and characterization of these molecules in a research and development setting.
Comparative 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for key structural analogues. This comparative data is crucial for understanding the influence of substituent effects on the carbon environment within the benzene ring and the ethyl ester group.
| Compound | C=O | C1 | C2 | C3 | C4 | C5 | C6 | -OCH2- | -CH3 |
| This compound (Predicted) | 164.2 | 134.7 | 117.4 | 134.7 | 125.1 | 148.5 | 127.1 | 63.1 | 13.9 |
| Ethyl Benzoate (Experimental) | 166.4 | 130.4 | 129.4 | 128.1 | 132.6 | 128.1 | 129.4 | 60.8 | 14.1 |
| Ethyl 2-bromobenzoate (Experimental) | 165.7 | 132.8 | 122.3 | 132.1 | 128.0 | 135.7 | 129.8 | 61.5 | 14.2 |
| Ethyl 4-nitrobenzoate (Experimental) | 164.8 | 135.9 | 130.8 | 123.5 | 150.8 | 123.5 | 130.8 | 61.9 | 14.2 |
Note: Predicted values were obtained using online NMR prediction tools. Experimental values are sourced from publicly available spectral databases and literature. Minor variations in experimental values may be observed due to solvent and concentration differences.
Experimental Protocol: 13C NMR Spectroscopy
This section details a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent should be chosen based on the sample's solubility and its chemical shift to avoid signal overlap with the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C observation.
-
Insert the sample into the spectrometer and lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the 13C probe to the correct frequency.
3. Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled 1D 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Width: A 30° pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient for most carbons in small molecules.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.
Workflow for Spectral Analysis and Structural Elucidation
The following diagram illustrates the logical workflow for comparing predicted and experimental 13C NMR data for the purpose of structural elucidation.
Caption: Workflow for 13C NMR based structural elucidation.
Mass Spectrometry of Ethyl 2-bromo-5-nitrobenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. This guide provides a comparative analysis of the mass spectrometry (MS) data for Ethyl 2-bromo-5-nitrobenzoate, a substituted aromatic compound. Due to the limited availability of its direct mass spectrum in public databases, this guide presents a predicted fragmentation pattern based on the analysis of structurally similar compounds. This approach, combined with a detailed experimental protocol, offers a robust framework for the identification and characterization of this molecule.
Comparative Analysis of Mass Spectrometry Data
The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. Below is a comparison of the key mass spectrometric data for this compound and related compounds. The data for this compound is predicted based on established fragmentation rules and the observed patterns in analogous structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound (Predicted) | C₉H₈BrNO₄ | 274.07[1] | 275/273 (M+), 246/244, 229/227, 201/199, 150 |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17[2] | 150 (M+), 122, 105, 77 |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01[3][4] | 203/201 (M+), 155/153, 127/125, 76, 75 |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01[5][6] | 203/201 (M+), 155/153, 127/125, 76, 75 |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key steps, initiated by the ionization of the molecule to form the molecular ion (M+). The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for isotopes ⁷⁹Br and ⁸¹Br).
A primary fragmentation event is the loss of an ethoxy radical (•OCH₂CH₃) to form the 2-bromo-5-nitrobenzoyl cation. Subsequent fragmentations may involve the loss of carbon monoxide (CO), the nitro group (NO₂), or the bromine atom.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a standard procedure for the analysis of this compound using GC-MS.
1. Sample Preparation
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[7][8]
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.[8]
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions [9]
-
Gas Chromatograph:
-
Injector Port Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
3. Data Analysis
-
The total ion chromatogram (TIC) will be recorded to show the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak of this compound will be extracted and analyzed for its molecular ion and fragmentation pattern.
-
The obtained spectrum can be compared with the predicted fragmentation pattern and the spectra of related compounds for confirmation.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The provided experimental protocol can be adapted by researchers to perform their own analyses and contribute to the available spectral data for this compound.
References
- 1. This compound | C9H8BrNO4 | CID 21190843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 5. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. benchchem.com [benchchem.com]
Infrared Spectroscopy of Ethyl 2-bromo-5-nitrobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of Ethyl 2-bromo-5-nitrobenzoate against related compounds. While a direct experimental spectrum for this compound is not publicly available, this document deduces its expected spectral characteristics based on its functional groups and compares them with the known spectra of analogous molecules. This information is valuable for substance identification, purity assessment, and tracking chemical transformations in research and development settings.
Comparison of Key Infrared Absorption Frequencies
The infrared spectrum of a molecule reveals the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb infrared radiation. The table below outlines the expected key IR absorption bands for this compound and compares them with the experimental data for Ethyl Benzoate and Ethyl 2-nitrobenzoate.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for this compound | Ethyl Benzoate (Experimental, cm⁻¹) | Ethyl 2-nitrobenzoate (Experimental, cm⁻¹) |
| Aromatic Ring | C-H stretch | 3100 - 3000 | ~3065, 3025 | ~3100 - 3000 |
| C=C stretch (in-ring) | 1600 - 1475 | ~1600, 1585, 1450 | ~1605, 1580, 1450 | |
| Ester | C=O stretch | ~1725 - 1715 | ~1720 | ~1730 |
| C-O stretch | 1300 - 1100 | ~1275, 1110 | ~1290, 1130 | |
| Nitro Group | Asymmetric NO₂ stretch | ~1530 | - | ~1530 |
| Symmetric NO₂ stretch | ~1350 | - | ~1350 | |
| Carbon-Halogen | C-Br stretch | 700 - 500 | - | - |
| Alkyl | C-H stretch (ethyl) | 2980 - 2850 | ~2980, 2940 | ~2980, 2940 |
Note: The expected wavenumbers for this compound are predicted based on standard correlation tables and the electronic effects of the substituents on the benzene ring. The presence of the electron-withdrawing nitro and bromo groups is expected to slightly shift the C=O stretching frequency to a higher wavenumber compared to ethyl benzoate.
Experimental Protocol for Infrared Spectroscopy of a Solid Sample
This section details a standard procedure for obtaining the IR spectrum of a solid crystalline compound such as this compound using the thin solid film method.[1]
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
Infrared salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a minimal volume (a few drops) of a volatile solvent.[1]
-
Film Deposition: Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate.[1]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the sample on the plate.[1] A gentle stream of dry air or nitrogen can be used to expedite this process.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the infrared spectrum according to the instrument's operating instructions. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.
-
Data Analysis: Process the resulting spectrum to identify the wavenumbers of the key absorption bands.
Alternative methods for solid sampling include creating a Nujol mull or a KBr pellet, which may be preferable if the compound is not soluble in a suitable volatile solvent.[2]
Visualization of Functional Group Correlations
The following diagram illustrates the relationship between the functional groups present in this compound and their characteristic regions of absorption in the infrared spectrum.
References
Comparing reactivity of Ethyl 2-bromo-5-nitrobenzoate vs Ethyl 3-bromo-5-nitrobenzoate
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic placement of functional groups on an aromatic ring is paramount to influencing molecular reactivity and directing the synthesis of complex target molecules. This guide provides a detailed comparison of the reactivity of two isomeric bromonitrobenzoate esters: Ethyl 2-bromo-5-nitrobenzoate and Ethyl 3-bromo-5-nitrobenzoate. Understanding their differential reactivity is crucial for researchers and professionals in drug development for the rational design of synthetic routes and the optimization of reaction conditions.
This comparison will focus on two key reaction types of significant utility in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Suzuki Coupling.
Executive Summary of Reactivity
Based on fundamental principles of organic chemistry, a clear difference in reactivity between the two isomers is anticipated, particularly in Nucleophilic Aromatic Substitution reactions.
-
This compound , with the bromine atom positioned ortho to the strongly electron-withdrawing nitro group, is predicted to be significantly more reactive towards nucleophiles in SNAr reactions.
-
Ethyl 3-bromo-5-nitrobenzoate , where the bromine is meta to the nitro group, is expected to be considerably less reactive under the same SNAr conditions.
In Palladium-Catalyzed Cross-Coupling reactions such as the Suzuki coupling, the electronic effects are more nuanced, and reactivity can be influenced by a combination of factors including the nature of the catalyst, ligands, and the coupling partner.
Comparative Data Overview
While direct side-by-side kinetic studies for these specific compounds are not extensively reported in the literature, we can compile representative data from analogous reactions to illustrate the expected disparity in reactivity. The following table summarizes typical yields for comparable SNAr and Suzuki coupling reactions.
| Reaction Type | Substrate | Nucleophile/Coupling Partner | Catalyst/Conditions | Reaction Time | Yield (%) |
| Nucleophilic Aromatic Substitution | This compound | Piperidine | K₂CO₃, DMF | 4 h | ~85% |
| Ethyl 3-bromo-5-nitrobenzoate | Piperidine | K₂CO₃, DMF | 24 h | Low to no reaction | |
| Suzuki Coupling | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 12 h | ~90% |
| Ethyl 3-bromo-5-nitrobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 12 h | ~88% |
Note: The data presented is illustrative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results may vary.
Mechanistic Rationale for Reactivity Differences
The observed and predicted differences in reactivity can be explained by the electronic effects of the nitro group on the stability of the reaction intermediates.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.
In the case of This compound , the nitro group is positioned ortho to the site of nucleophilic attack. This allows for the direct delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group through resonance. This strong stabilization significantly lowers the activation energy of the reaction, leading to a faster reaction rate.
For Ethyl 3-bromo-5-nitrobenzoate , the meta-positioned nitro group can only exert an inductive electron-withdrawing effect. It cannot participate in resonance stabilization of the negative charge on the ring carbon bearing the bromine. Consequently, the Meisenheimer complex is significantly less stable, resulting in a much higher activation energy and a dramatically slower reaction rate.
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the aryl halide can influence the rate-determining oxidative addition step. Generally, electron-withdrawing groups on the aryl halide can facilitate this step. However, the overall reaction rate is a complex interplay of various factors, and the positional isomerism of the nitro group in these substrates does not appear to lead to a dramatic difference in reactivity under standard Suzuki conditions, as suggested by the comparable yields in the table above.
Experimental Protocols
The following are detailed, representative experimental protocols for the amination (an SNAr reaction) and Suzuki coupling of the bromo-nitrobenzoate esters.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
Materials:
-
This compound or Ethyl 3-bromo-5-nitrobenzoate (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard workup and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the corresponding ethyl bromo-nitrobenzoate (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (or after a set time for comparison), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling
Materials:
-
This compound or Ethyl 3-bromo-5-nitrobenzoate (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL) and Water (1 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
To a Schlenk flask, add the corresponding ethyl bromo-nitrobenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The positional isomerism of the nitro group in this compound and Ethyl 3-bromo-5-nitrobenzoate dictates a profound difference in their reactivity towards nucleophilic aromatic substitution. The ortho-isomer exhibits significantly enhanced reactivity due to resonance stabilization of the key reaction intermediate. In contrast, the meta-isomer is substantially less reactive under similar conditions. For palladium-catalyzed Suzuki coupling, while electronic effects are at play, the difference in reactivity between the two isomers appears to be less pronounced, and both can serve as effective substrates with appropriate optimization. This understanding is critical for the strategic planning of synthetic routes in research and development, enabling the selective functionalization of these valuable chemical building blocks.
A Comparative Guide to Alternative Reagents for Ethyl 2-bromo-5-nitrobenzoate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Ethyl 2-bromo-5-nitrobenzoate is a commonly used aryl halide for these transformations, particularly in the synthesis of complex molecules where the nitro group serves as a key functional handle or directing group. However, the choice of the leaving group on the aromatic ring is critical and can significantly influence reaction efficiency, cost, and downstream processing.
This guide provides an objective comparison of viable alternative reagents to this compound, focusing on how the change in the electrophilic leaving group—from bromide to iodide, chloride, triflate, or even the nitro group itself—impacts reaction performance. The information presented is supported by established reactivity principles to aid researchers in selecting the optimal substrate for their specific synthetic goals.
Reactivity Overview: The Impact of the Leaving Group
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the initial oxidative addition of the aryl electrophile to the palladium(0) catalyst.[2][3] The efficiency of this step is directly related to the carbon-halogen (C-X) or carbon-pseudohalogen bond dissociation energy. This relationship establishes a general reactivity trend for common leaving groups.
-
Aryl Iodides (Ar-I): Possess the weakest carbon-halogen bond, making them highly reactive. They typically undergo oxidative addition under the mildest conditions.
-
Aryl Bromides (Ar-Br): Represent a good balance of reactivity and stability, making them one of the most widely used electrophiles in Suzuki couplings.
-
Aryl Chlorides (Ar-Cl): Due to the strength of the C-Cl bond, aryl chlorides are the least reactive among the common halides.[3] Their coupling often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and more forcing reaction conditions.[7][8]
-
Nitroarenes (Ar-NO2): In a more recent and unconventional approach, the nitro group itself can be used as a leaving group in Suzuki-Miyaura coupling.[2][9] This method is highly attractive as it leverages readily available nitroarenes, potentially streamlining synthetic routes by avoiding halogenation steps.[9]
Comparative Data on Alternative Reagents
The selection of an appropriate alternative to this compound depends on a balance of reactivity, cost, availability, and the specific requirements of the chemical transformation. The table below summarizes the typical reaction conditions and performance characteristics for each class of reagent.
| Reagent Class | Leaving Group | Typical Catalyst System (Pd Precursor + Ligand) | Typical Base | Solvent(s) | Temp. (°C) | Relative Performance & Yield |
| Ethyl 2-iodo-5-nitrobenzoate | -I | Pd(PPh₃)₄, Pd(OAc)₂ + PPh₃ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | 80 - 100 | Excellent: High reactivity allows for mild conditions and fast reaction times. Generally provides high to excellent yields.[10] |
| This compound | -Br | Pd(PPh₃)₄, Pd(OAc)₂ + various phosphines | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/EtOH | 80 - 110 | Good to Excellent: The standard for reliability and reactivity. Good yields are consistently achieved under well-established conditions.[11][12] |
| Ethyl 2-chloro-5-nitrobenzoate | -Cl | Pd₂(dba)₃ or Pd(OAc)₂ + Bulky Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100 - 130 | Moderate to Good: Requires more active and often more expensive catalysts and higher temperatures. Yields can be comparable to bromides but optimization is critical.[4][7] |
| Ethyl 5-nitro-2-(trifluoromethylsulfonyloxy)benzoate | -OTf | Pd(OAc)₂ + PCy₃ or PPh₃ | K₃PO₄, KF | Dioxane, THF, Acetonitrile | RT - 100 | Excellent: High reactivity, often at room temperature.[4][5] Can be selective in the presence of halides under certain conditions.[13][14] |
| Ethyl 5-nitrobenzoate | -NO₂ | Pd(acac)₂ or Pd₂(dba)₃ + Bulky Biarylphosphine Ligands (e.g., BrettPhos) | K₃PO₄ | Dioxane | 110 - 130 | Moderate to Good: A novel approach that avoids halogens. Requires specific, highly active catalyst systems and elevated temperatures. Yields are generally good but the method is less established.[2] |
Experimental Protocols & Methodologies
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a generalized procedure and may require optimization for specific substrates and alternative reagents. Adjustments to the catalyst, ligand, base, temperature, and reaction time are common based on the reactivity of the chosen electrophile.
Materials:
-
Aryl Electrophile (e.g., Ethyl 2-halo-5-nitrobenzoate) (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (Precursor + Ligand, see table above) (1-5 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl electrophile, arylboronic acid, base, and palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[15]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.[12]
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The cycle involves three primary steps: oxidative addition of the aryl electrophile to the Pd(0) center, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
Conclusion
While this compound is a robust and reliable substrate for Suzuki-Miyaura couplings, several viable alternatives offer distinct advantages.
-
Ethyl 2-iodo-5-nitrobenzoate is ideal for reactions requiring mild conditions and rapid conversion.
-
Ethyl 2-chloro-5-nitrobenzoate presents a more cost-effective option, though it necessitates the use of advanced, highly active catalyst systems and more vigorous conditions.
-
Aryl triflate analogues are excellent, highly reactive partners that can often be coupled at room temperature.[4]
-
The direct use of nitroarenes as electrophiles is an innovative, halogen-free strategy that holds promise for streamlining synthetic pathways, although it is less conventional and requires specific catalytic conditions.[2][9]
The choice of reagent should be guided by a careful consideration of reaction kinetics, catalyst cost and availability, and the overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific application.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme.de [thieme.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Maze of Reaction Byproducts: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, the meticulous identification and quantification of reaction byproducts is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering robust separation and definitive identification of volatile and semi-volatile byproducts.[1][2] This guide provides an objective comparison of GC-MS with alternative analytical methods, supported by experimental data and detailed protocols, to empower informed decisions in your analytical workflow.
The choice of an analytical technique is pivotal and depends on various factors, including the chemical nature of the analytes, the complexity of the reaction mixture, and the specific requirements for sensitivity and selectivity.[3] While GC-MS is a powerful and widely used tool, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) present compelling alternatives for specific applications.[4][5]
At a Glance: GC-MS vs. The Alternatives
The selection of an optimal analytical strategy requires a clear understanding of the strengths and limitations of each technique. Below is a comparative overview of GC-MS and its primary alternatives in the context of reaction byproduct analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Spectroscopic Methods (NMR, FTIR) |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection.[3] | Separation based on polarity and partitioning between liquid phases, followed by mass-based detection.[4] | Separation based on volatility and ion mobility, offering an additional dimension of separation.[5] | Analysis based on the interaction of molecules with electromagnetic radiation to determine functional groups and structure.[1] |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds.[6][7] Derivatization can be used for some polar compounds.[8] | Non-volatile, thermally labile, and high molecular weight compounds.[7] | Volatile compounds, offering rapid screening.[5] | Provides detailed structural information, but less suitable for complex mixture separation.[1][6] |
| Sensitivity | High (low ng/mL to high pg/mL).[4] | Very High (low pg/mL to fg/mL).[4] | High, with real-time detection capabilities.[5] | Lower sensitivity compared to mass spectrometry-based techniques.[1] |
| Selectivity | High, especially with techniques like triple quadrupole tandem MS (GC-MS/MS).[9] | High, particularly with Multiple Reaction Monitoring (MRM).[4] | High, due to the additional dimension of ion mobility separation.[5] | High for structural elucidation of individual components.[1] |
| Sample Preparation | Can be complex, often requiring extraction and sometimes derivatization.[6][10] | Simpler for aqueous samples compared to GC-MS.[11] | Often minimal, suitable for high-throughput screening.[5] | Minimal for pure samples, but can be complex for mixtures. |
| Analysis Time | Typically minutes.[12] | Can range from a few minutes to an hour.[13] | Very fast, often in real-time.[5][14] | Rapid for spectral acquisition. |
| Cost | Can be expensive to purchase and maintain.[6] | Generally more expensive than GC systems due to high-pressure pumps and solvent costs.[12][13] | Can be a more cost-effective and "greener" alternative to GC-MS.[5] | Varies widely depending on the specific instrument (e.g., benchtop vs. high-field NMR). |
| Key Advantage | Well-established spectral libraries for confident identification.[4] | Ideal for non-volatile and thermally sensitive compounds.[4][7] | Rapid, high-throughput analysis and a sustainable option.[5] | Unambiguous structure elucidation of isolated byproducts.[1] |
| Key Disadvantage | Not suitable for non-volatile or thermally labile compounds.[6] | Matrix effects can be a concern.[4] | Less established spectral libraries compared to GC-MS. | Not ideal for separating and quantifying components in complex mixtures.[1] |
Experimental Protocols: A Closer Look
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are generalized methodologies for the analysis of reaction byproducts using GC-MS.
Generalized GC-MS Protocol for Reaction Byproduct Analysis
This protocol provides a framework for the analysis of a typical reaction mixture. Optimization of specific parameters is often necessary based on the analytes of interest and the reaction matrix.[8]
1. Sample Preparation: The goal is to isolate the analytes of interest from the reaction mixture and prepare them in a suitable solvent.
-
Quenching the Reaction: If the reaction is ongoing, it should be stopped. This can be achieved by rapid cooling in an ice bath or by adding a specific quenching agent that does not interfere with the analysis.[15]
-
Solvent Extraction: For a 100 µL aliquot of the reaction mixture, add 900 µL of a volatile organic solvent (e.g., ethyl acetate, dichloromethane).[15] Vortex the mixture vigorously for 30 seconds to ensure thorough extraction.[15] Centrifuge the sample to separate the organic and aqueous layers.
-
Drying: Transfer the organic layer to a clean vial and add a small amount of a drying agent like anhydrous sodium sulfate to remove any residual water.[15]
-
Derivatization (if necessary): For polar byproducts containing active hydrogens (e.g., amines, alcohols), derivatization is often required to improve volatility and chromatographic peak shape.[8] A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
-
Add 200 µL of a suitable solvent (e.g., anhydrous pyridine) to dissolve the residue.[8]
-
Add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).[8]
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a designated time (e.g., 60 minutes) to ensure complete derivatization.[8]
-
Allow the vial to cool to room temperature before analysis.[8]
-
2. GC-MS Instrumentation and Parameters: The following are typical starting parameters that may require optimization.[8]
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[8]
-
Inlet Temperature: 250°C.[8]
-
Injection Mode: Split or splitless, depending on the concentration of the byproducts. A split ratio of 20:1 is common for initial screening.[8]
-
Injection Volume: 1 µL.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.[8]
-
-
-
Mass Spectrometer (MS):
3. Data Analysis:
-
Identification: Byproducts are identified by comparing their mass spectra with established spectral libraries (e.g., NIST, Wiley) and by matching their retention times with those of known standards.[2]
-
Quantification: The concentration of byproducts can be determined by creating a calibration curve using standards of known concentrations. An internal standard is often used to improve accuracy and precision.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General experimental workflow for the GC-MS analysis of reaction byproducts.
Caption: Representative pathway for kinase inhibitor synthesis where byproduct monitoring is crucial.
Caption: Logical comparison of analytical techniques for reaction byproduct analysis.
Conclusion
GC-MS remains a highly effective and versatile technique for the qualitative and quantitative analysis of reaction byproducts, particularly for volatile and semi-volatile compounds.[1] Its ability to separate complex mixtures and provide definitive structural identification through mass spectral libraries makes it an invaluable tool in synthetic chemistry and drug development.[1] However, for non-volatile or thermally sensitive byproducts, HPLC-MS offers a superior alternative.[4] The emergence of techniques like GC-IMS also presents a promising "green" and rapid screening option.[5] Ultimately, the choice of the most suitable analytical method should be guided by the specific properties of the analytes and the goals of the analysis, with a comprehensive understanding of the strengths and limitations of each technique.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labioscientific.com [labioscientific.com]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. benchchem.com [benchchem.com]
- 9. labcompare.com [labcompare.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 15. benchchem.com [benchchem.com]
A Comparative Crystallographic Guide to Ethyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of several ethyl nitrobenzoate derivatives. Due to the absence of published crystallographic data for Ethyl 2-bromo-5-nitrobenzoate, this document focuses on structurally related compounds for which single-crystal X-ray diffraction data are available. The presented data offers insights into the molecular geometry and crystal packing of these compounds, which are crucial for understanding their structure-activity relationships.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for three ethyl benzoate derivatives, providing a basis for structural comparison.
| Parameter | Ethyl 3-carboxy-5-nitrobenzoate[1] | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[2] | Ethyl 2,6-dimethoxybenzoate[3] |
| Chemical Formula | C₁₀H₉NO₆ | C₁₃H₁₂BrNO₄ | C₁₁H₁₄O₄ |
| Molecular Weight | 239.18 | 326.15 | 210.22 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | P2₁/n | Pī |
| a (Å) | 14.249(3) | 14.828(2) | 8.5518(3) |
| b (Å) | 4.6450(9) | 7.1335(9) | 10.8826(8) |
| c (Å) | 16.536(4) | 25.119(2) | 11.9939(6) |
| α (°) | 90 | 90 | 101.273(5) |
| β (°) | 108.401(3) | 100.066(11) | 98.287(3) |
| γ (°) | 90 | 90 | 94.092(4) |
| Volume (ų) | 1038.5(4) | 2616.1(6) | 1077.54(10) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 93 | 295.15 | 130 |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
Experimental Protocols
Synthesis and Crystallization
1. Ethyl 3-carboxy-5-nitrobenzoate
-
Synthesis: 5-Nitroisophthalic acid (2.1 g, 0.01 mol) is dissolved in a 1.5 M ethanolic hydrochloric acid solution (7.5 ml) at 323 K and stirred for 6 hours.[4] Following this, a solution of sodium chloride (1.8 g, 0.03 mol) in water (20 ml) is added, leading to the separation of an oily liquid which crystallizes upon cooling.[4] The resulting precipitate is collected by suction filtration and washed with water until neutral. The solid is then suspended in a sodium bicarbonate solution (1.0 g, 0.01 mol in 10 ml of water) to filter off the undissolved diester. The filtrate is acidified to a pH of 4 with 1 M hydrochloric acid, and the precipitate is filtered and washed with cold water.[4]
-
Crystallization: The crude product is purified by recrystallization from ethanol.[4] Single crystals suitable for X-ray diffraction are grown by the slow evaporation of an ethanol/water (v/v 1:1) solution over several days.[4]
2. Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate
-
Crystallization: X-ray quality single crystals are obtained by dissolving the synthesized compound in a hot solution of petroleum ether and ethyl acetate (95:5) and allowing it to cool slowly to room temperature.[5]
3. Ethyl 2,6-dimethoxybenzoate
-
Synthesis: This compound is synthesized by refluxing 2,6-dimethoxybenzoic acid (0.01 mol) with absolute ethanol (25 mL) in the presence of a catalytic amount of sulfuric acid.[3] The reaction progress is monitored by thin-layer chromatography. After the reaction is complete, the excess solvent is removed under reduced pressure, and the resulting oil is poured into water. The aqueous layer is then extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with a dilute sodium carbonate solution to remove any unreacted acid.[3]
X-ray Diffraction and Structure Refinement
The following protocol is a generalized procedure for small molecule single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100-130 K) to minimize thermal vibrations.[6] X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector and monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å).[3] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
-
Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which are computational techniques to determine the initial phases of the structure factors.
-
Structure Refinement: The initial structural model is refined using full-matrix least-squares methods.[3] This iterative process adjusts atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes, typically monitored by the R-factor.[1] Geometric restraints on bond lengths and angles may be applied to maintain a chemically sensible model.[7]
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and a logical framework for comparing the studied derivatives.
Caption: General experimental workflow for single-crystal X-ray crystallography.
References
- 1. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 3-carboxy-5-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance.[1][2] The choice of the palladium catalyst system, which includes a palladium precursor and a supporting ligand, is critical to the success of these reactions, influencing yield, reaction time, and substrate scope.[3] This guide provides a comparative analysis of common palladium catalysts for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
I. Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the nature of the ligand coordinated to the palladium center.[2] Ligands play a crucial role in stabilizing the palladium species, promoting the key steps of the catalytic cycle, and influencing the catalyst's activity and selectivity.[3] The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][4] The choice of catalyst is crucial for achieving high yields, especially with challenging substrates like heteroaryl boronic acids or sterically hindered coupling partners.[1][2]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [2] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [2] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [2] |
| Pd(dppf)Cl₂ | - | - | - | - | - | High | - | [1] |
| Pd/C (3%) | - | - | Water | - | 0.17 | 100 | 118 | [5] |
Analysis of Catalyst Performance for Suzuki-Miyaura Coupling: Classical catalysts like Pd(PPh₃)₄ are effective but often require higher catalyst loadings and longer reaction times.[2] Modern catalysts featuring bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands, as seen in PEPPSI-IPr, demonstrate significantly higher activity, allowing for lower catalyst loadings, shorter reaction times, and higher yields, resulting in greater turnover numbers.[2][6] Heterogeneous catalysts like Pd/C also show excellent performance, particularly in aqueous media, with very short reaction times.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.[3][7] The development of this reaction has seen the evolution of several generations of catalysts, each with improved reactivity and broader substrate scope.[3][7]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [3] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [3] |
| Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | RT | 5 min setup | 4-chlorotoluene + morpholine | - | [3] |
Analysis of Catalyst Performance for Buchwald-Hartwig Amination: The efficacy of palladium catalysts in the Buchwald-Hartwig amination is strongly linked to the phosphine ligand.[3] Bulky, electron-rich ligands like X-Phos are highly effective in promoting the key steps of the catalytic cycle.[3] The use of well-defined precatalysts can lead to highly active and versatile catalysts with high turnover numbers, effective even for challenging substrates like aryl chlorides.[3]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the reaction.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | - | - | - | - | - | [8] |
| Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium | - | - | Mild Conditions | - | Very High | [10] |
| Pd(L-proline)₂ | - | Water | Microwave | Short | Excellent | [9] |
| Palladacycle phosphine mono-ylide complex | - | Aerobic | 130 | - | Good | [9] |
Analysis of Catalyst Performance for Heck Reaction: A variety of palladium catalysts are effective for the Heck reaction.[8] Modern advancements have led to the development of highly active catalysts, such as those based on aminophosphine ligands or palladacycles, that can operate under mild conditions and in environmentally friendly solvents like water.[9][10] These catalysts can achieve high yields and turnover frequencies.[9]
II. Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results.[11] Below are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and can be adapted for specific substrates and catalysts.[1][2]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1][2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[1] For in-situ systems, the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) are added separately.[2][11]
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene/H₂O, 1,4-dioxane) to the flask.[2] Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-12 hours).[2]
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography. The yield is determined by methods such as gas chromatography (GC) with a flame ionization detector (FID), using an internal standard for accurate quantification.[11]
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for performing a Buchwald-Hartwig amination reaction.[3]
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[3]
-
Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene).[3]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 100 °C) for the required time (e.g., 0.17 h).[3]
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified, typically by concentrating the solution under reduced pressure and performing column chromatography.[3]
General Procedure for Heck Reaction
The following is a generalized protocol for a Mizoroki-Heck cross-coupling reaction.[10]
-
Catalyst Preparation (if applicable): For some systems, the active catalyst is prepared in-situ by mixing a palladium precursor (e.g., dichloro(1,5-cyclooctadiene)palladium) with the desired ligand (e.g., an aminophosphine).[10]
-
Reaction Setup: In a suitable reaction vessel, combine the aryl halide, the alkene, a base, a solvent, and any necessary stabilizer.[10]
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.[10]
-
Reaction: Heat the mixture to the required temperature and stir for the duration of the reaction.
-
Purification and Analysis: After the reaction is complete, the product is purified by column chromatography and characterized by spectroscopic methods.[10]
III. Visualizing Catalytic Cycles and Workflows
Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for a Cross-Coupling Reaction
This diagram outlines a typical workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: Typical workflow for a cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
The Suzuki Reaction: A Head-to-Head Reactivity Comparison of Aryl Bromides and Aryl Chlorides
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. A critical parameter influencing the success and efficiency of this reaction is the choice of the aryl halide. This guide provides an objective comparison of the reactivity of aryl bromides versus aryl chlorides, supported by experimental data, to facilitate informed substrate selection and reaction optimization.
The general trend in reactivity for aryl halides in Suzuki reactions follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl.[1][2] This is primarily due to the rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker carbon-halogen bond in aryl bromides allows for a faster oxidative addition compared to the stronger carbon-chlorine bond in aryl chlorides. Consequently, aryl bromides are generally more reactive and require less forcing reaction conditions.[3][4]
The activation of the more economical and widely available aryl chlorides often presents a greater challenge, necessitating the use of specialized, bulky, and electron-rich phosphine ligands, higher catalyst loadings, or higher temperatures to achieve comparable yields to their bromo- and iodo- counterparts.[5][6]
Quantitative Comparison: Aryl Bromide vs. Aryl Chloride
The following table summarizes the yields of the Suzuki-Miyaura coupling reaction between phenylboronic acid and two representative electron-rich aryl halides, 4-bromoanisole and 4-chloroanisole, under various catalytic conditions. This direct comparison highlights the generally higher reactivity of the aryl bromide.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd/Fe3O4/Charcoal | K2CO3 | H2O/EtOH | 80 | 1 | >99 |
| 2 | 4-Bromoanisole | Pd-bpydc-Nd | K2CO3 | H2O | 70 | 2 | 92 |
| 3 | 4-Chloroanisole | [Pd(IPr)(cin)Cl] | K2CO3 | EtOH/H2O | 80 | 16 | 89 |
| 4 | 4-Chloroanisole | Pd2(dba)3 / FcPPh2 | K3PO4 | Dioxane/H2O | 100 | 18 | 0 |
| 5 | 4-Chloroanisole | Pd(OAc)2 / Triazolium Salt | K2CO3 | 1,4-Dioxane | 100 | 24 | 47 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide and an aryl chloride. Note the differences in catalyst systems and reaction conditions required to promote the reaction of the less reactive aryl chloride.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.[7][8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted for the more challenging coupling of an aryl chloride, often requiring a more specialized catalyst system.[9]
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Palladium N-heterocyclic carbene (NHC) precatalyst (e.g., [Pd(IPr)(cin)Cl], 0.5 mol%)
-
Base (e.g., K₂CO₃, 1.1 equiv)
-
Ethanol and distilled water (1:1 mixture)
Procedure:
-
In a reaction vessel, combine the aryl chloride, arylboronic acid, and K₂CO₃.
-
Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.
-
Add distilled water to the mixture.
-
Heat the reaction mixture at 80 °C with stirring for the required time (often longer than for aryl bromides).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Ethyl 2-bromo-5-nitrobenzoate: HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Ethyl 2-bromo-5-nitrobenzoate is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of non-volatile organic compounds such as this compound. This method separates the target compound from potential impurities based on their hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD), an autosampler, and a column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of unknown samples can be determined by interpolation from this curve. The percentage purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.
Alternative Analytical Methods
While HPLC is a powerful tool, alternative methods can offer advantages in specific scenarios, such as for orthogonal verification of purity or for analyzing impurities with different chemical properties.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and selective, particularly for volatile and semi-volatile impurities. It provides structural information from the mass spectra, which is invaluable for identifying unknown impurities. However, non-volatile compounds may require derivatization, and there is a risk of thermal degradation for thermally labile molecules.[1]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and consumes very low volumes of sample and reagents. It is particularly useful for charged analytes and can be performed in non-aqueous conditions, which can be advantageous for compounds prone to hydrolysis.[2] However, it may have lower concentration sensitivity compared to HPLC-UV, and achieving high reproducibility can be more challenging.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte for quantification.[2] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of absolute purity.[3] This non-destructive technique also provides structural information. Its main limitations are lower sensitivity compared to chromatographic methods and the potential for signal overlap in complex mixtures.[2]
Comparative Performance
The selection of an analytical method should be based on a balance of factors including sensitivity, specificity, and the nature of the expected impurities. The following table summarizes the typical performance characteristics of HPLC compared to alternative methods for the analysis of a compound like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Specificity | High (separation-based) | Very High (separation & mass fragmentation) | High (for charged analytes) | High (structure-based) |
| Sensitivity | ng/mL range | pg/mL to ng/mL range | µg/mL to ng/mL range | mg/mL range |
| Precision (%RSD) | < 2% | < 5% | 2-5% | < 1% |
| Throughput | Medium | Medium-Low | High | Low |
| Key Advantages | Robust, versatile, widely available | Excellent for volatile impurities, structural information | Low sample/reagent consumption, good for charged species | Absolute quantification without a specific reference standard, non-destructive |
| Key Limitations | May not be suitable for very volatile or thermally labile compounds | Requires derivatization for non-volatile compounds, potential for thermal degradation | Lower concentration sensitivity than HPLC, can be less reproducible | Lower sensitivity, potential for signal overlap |
This table presents representative performance characteristics and may vary based on specific instrumentation and experimental conditions.
Experimental Workflow and Decision Making
The general workflow for the purity analysis of a chemical intermediate like this compound is depicted below. The choice between HPLC and an alternative method often depends on the specific analytical goals.
Caption: General workflow for chromatographic purity analysis.
The following decision tree can guide the selection of the most appropriate analytical technique for the purity assessment of this compound.
Caption: Decision tree for selecting the analytical method.
References
A Researcher's Guide to Characterizing Intermediates in Multi-Step Synthesis
In the complex landscape of pharmaceutical and chemical development, the successful execution of a multi-step synthesis hinges on the rigorous characterization of its intermediates. Identifying the structure, purity, and quantity of these transient compounds is critical for process optimization, ensuring reaction completion, and maintaining regulatory compliance. This guide provides an objective comparison of key analytical techniques, supported by experimental data and protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Section 1: Core Analytical Techniques at a Glance
The characterization of synthetic intermediates relies on a suite of powerful analytical tools. Each technique offers distinct advantages and provides unique insights into the molecular properties of a compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These are often complemented by techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and, for definitive structural confirmation of crystalline solids, X-ray Crystallography.
A more recent advancement in this field is the adoption of Process Analytical Technology (PAT).[1][2][3] PAT involves in-situ, real-time monitoring of reactions, providing dynamic data that can significantly accelerate process development and enhance control.[2][4][5][6] This approach integrates techniques like NMR, UV/Vis, and IR spectroscopy directly into the reaction workflow.[4][5]
Below is a workflow diagram illustrating a typical process for characterizing a synthetic intermediate, followed by a decision-making diagram to aid in technique selection.
Section 2: Quantitative Performance Comparison
Choosing the right instrument depends on balancing factors like sensitivity, the amount of sample available, and the specific information required. The following table summarizes key quantitative performance metrics for the most common analytical techniques.
| Technique | Information Provided | Typical Sample Amount | Typical Analysis Time | Sensitivity | Key Strengths |
| ¹H / ¹³C NMR | Detailed molecular structure, connectivity, stereochemistry.[7][8] | 1-10 mg | 5-60 min | Low to Moderate | Unambiguous structure elucidation; quantitative (qNMR).[9] |
| LC-MS | Molecular weight, purity, reaction completion. | 0.1-1 mg/mL | 5-30 min | High (pmol-fmol)[9] | High throughput; excellent for monitoring reaction progress. |
| HRMS | Exact mass for elemental formula determination.[10][11][12][13] | < 1 mg/mL | 5-30 min | Very High | Provides unequivocal molecular formula for unknown compounds.[10][14] |
| HPLC (UV) | Purity, quantification of components, stability.[15][16] | 0.1-1 mg/mL | 10-45 min | Moderate to High | Robust, reproducible, and the gold standard for purity analysis.[17] |
| FTIR | Presence of specific functional groups. | ~1-5 mg | 2-5 min | Moderate | Fast, non-destructive, good for quick functional group checks. |
| X-ray Cryst. | Absolute 3D molecular structure. | > 5 mg (single crystal) | Hours to Days | N/A | The definitive method for absolute stereochemistry. |
| PAT (e.g., ReactIR) | Real-time reaction kinetics, intermediate formation/decay.[18] | In-situ | Continuous | Varies | Enables data-rich experimentation and deep process understanding.[2][4][5] |
Section 3: Experimental Protocols
Detailed and consistent protocols are essential for generating reliable and reproducible data. Below are representative methodologies for key analytical techniques.
Representative Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the intermediate into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer.[19] Acquire a one-dimensional proton spectrum using standard parameters (e.g., 16-32 scans, 2-second relaxation delay).
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the internal standard.
-
Analysis: Integrate the peaks to determine the relative ratios of protons in the molecule.[20] Analyze chemical shifts and coupling patterns to elucidate the structure.[7][8]
Representative Protocol: HPLC-UV Purity Analysis
-
Sample Preparation: Prepare a stock solution of the intermediate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[21]
-
Dilution: Dilute the stock solution to a final concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Filtration: Filter the final solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[15][21][22]
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram.[23] Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Representative Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization - ESI).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Instrument Calibration: Calibrate the mass spectrometer immediately before analysis using a known calibration standard to ensure high mass accuracy.
-
Acquisition: Acquire the mass spectrum in high-resolution mode, ensuring a sufficient number of scans are averaged to obtain a high-quality spectrum.
-
Data Analysis: Determine the experimental monoisotopic mass of the molecular ion (e.g., [M+H]⁺).[12] Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., < 5 ppm).[11][12][13] The correct formula is often determined by considering the isotopic pattern and chemical plausibility.[12]
Section 4: Comparing Alternatives - The Rise of PAT
While traditional, offline analysis (NMR, HPLC, MS) provides definitive structural and purity data, it offers only a snapshot in time. Process Analytical Technology (PAT) offers a complementary, dynamic view of the reaction.[1][6][18] By integrating analytical probes directly into the reactor, PAT enables real-time monitoring of reactant consumption, intermediate formation, and product generation.[4][5]
Key Advantages of PAT over Traditional Methods:
-
Real-Time Data: Immediately detect reaction deviations, endpoints, or the formation of unstable intermediates.[5]
-
Enhanced Process Understanding: Generate rich datasets for kinetic analysis and reaction optimization.[2]
-
Improved Safety and Efficiency: Reduce the need for manual sampling of potentially hazardous reactions and minimize batch failures.[4]
However, PAT is not a replacement for traditional methods. The data from in-situ probes often requires chemometric modeling for interpretation and must be validated by orthogonal, offline techniques like HPLC and NMR to confirm the identity and purity of the final intermediate.[4][5] The most powerful approach often involves the integration of both online PAT for process control and offline analysis for definitive characterization.[3][4][5]
References
- 1. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Innovations in Process Analytical Technology (PAT) and In Situ Analysis | AIChE [proceedings.aiche.org]
- 4. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 16. torontech.com [torontech.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ekwan.github.io [ekwan.github.io]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. How does HPLC work? Step-by-step (2024) [ryzechemie.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-bromo-5-nitrobenzoate: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. Ethyl 2-bromo-5-nitrobenzoate, a compound utilized in various research and development applications, requires strict adherence to disposal protocols due to its inherent hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal, emphasizing operational and logistical best practices.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory throughout the handling and disposal process.
Summary of Hazard and Precautionary Information:
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Wear eye and face protection.[2] |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation.[2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that mitigates risk to personnel and the environment. It is crucial to remember that this chemical should not be released into the environment, and it is prohibited to allow the material to contaminate ground water systems or be emptied into drains.[1][2]
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste this compound, including any contaminated materials such as weighing paper or personal protective equipment, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be prominently marked as "Hazardous Waste" and explicitly identify the contents as "this compound."
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong bases.[2] It is critical to ensure that this waste is not mixed with these or any other incompatible chemicals to prevent dangerous reactions.
2. Storage of Waste:
-
Location: The sealed waste container should be stored in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: To prevent the spread of material in the event of a leak, the primary waste container should be placed within a larger, chemically resistant secondary containment bin.
3. Spill Management:
-
In the event of a spill, personnel should wear appropriate PPE.
-
The spilled solid should be carefully swept up and shoveled into a suitable, labeled container for disposal.[1][2] Dust formation should be avoided during this process.[1]
4. Professional Disposal:
-
Licensed Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
